molecular formula C4H8Br2 B1593828 meso-2,3-Dibromobutane CAS No. 5780-13-2

meso-2,3-Dibromobutane

Cat. No.: B1593828
CAS No.: 5780-13-2
M. Wt: 215.91 g/mol
InChI Key: BXXWFOGWXLJPPA-ZXZARUISSA-N
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Description

meso-2,3-Dibromobutane is a dihaloalkane. It has two forms of rotational isomers, the trans and gauche isomer. The synthesis and dehalogenation reaction of meso-2,3-dibromobutane has been reported. Its IR and Raman spectra have been investigated. The NMR study of the different conformations of meso-2,3-dibromobutane have been reported.>

Properties

IUPAC Name

(2R,3S)-2,3-dibromobutane
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InChI

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXWFOGWXLJPPA-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5780-13-2
Record name Butane, 2,3-dibromo-, (R*,S*)-
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Record name (�±)-2,3-Dibromobutane
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Foundational & Exploratory

what are the physical properties of meso-2,3-dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of meso-2,3-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of this compound, complete with experimental protocols for their determination and a visualization of its stereochemical context.

Physical Properties

This compound is the achiral diastereomer of 2,3-dibromobutane. Despite having two chiral centers, the molecule as a whole is not optically active due to an internal plane of symmetry.[1][2] Its physical properties are distinct from its chiral enantiomeric counterparts.

The key physical properties of this compound are summarized in the table below:

Physical PropertyValueUnitsNotes
Molecular Formula C₄H₈Br₂--
Molecular Weight 215.91 g/mol [3][4]
Appearance Liquid-[3][5]
Melting Point -24°C[6][7]
Boiling Point 161°Cat 760 mmHg[4]
73-74°Cat 47 mmHg[3]
Density 1.767g/mLat 25 °C[3]
1.774g/cm³-[4]
1.792g/mL-[6]
Refractive Index (n₂₀/D) 1.51-[3]
1.502--[4]
1.515--[6]
Flash Point 33°C[4]
Vapor Pressure 3.02mmHgat 25 °C[4]
Solubility Insolublein water[8]

Stereochemical Relationship

2,3-dibromobutane has two stereocenters, leading to a total of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso compound ((2R,3S)). The following diagram illustrates the relationship between these stereoisomers.

stereoisomers cluster_enantiomers Enantiomers (Chiral) cluster_meso Meso Compound (Achiral) (2R,3R)-2,3-dibromobutane (2R,3R)-2,3-dibromobutane (2S,3S)-2,3-dibromobutane (2S,3S)-2,3-dibromobutane (2R,3R)-2,3-dibromobutane->(2S,3S)-2,3-dibromobutane Mirror Images This compound (2R,3S) This compound (2R,3S) (2R,3R)-2,3-dibromobutane->this compound (2R,3S) Diastereomers (2S,3S)-2,3-dibromobutane->this compound (2R,3S) Diastereomers

References

The Stereochemistry of meso-2,3-Dibromobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical properties of 2,3-dibromobutane (B42614), with a specific focus on its meso isomer. Despite the presence of two chiral centers, meso-2,3-dibromobutane is an achiral compound, a concept of significant importance in stereochemistry and its application in drug design and development.

Introduction to the Stereoisomers of 2,3-Dibromobutane

2,3-Dibromobutane (CH3CHBrCHBrCH3) is a halogenated hydrocarbon that serves as a fundamental model for understanding stereoisomerism. The molecule possesses two stereogenic centers, which are carbon atoms bonded to four different substituent groups.[1][2] Theoretically, a molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. For 2,3-dibromobutane, with n=2, one would predict a maximum of 2^2 = 4 stereoisomers.[3][4] However, due to the symmetrical nature of the molecule, where the substituents on both chiral carbons are identical, only three distinct stereoisomers exist.[3][5][6] These are a pair of enantiomers and a meso compound.[1][7]

The three stereoisomers are:

  • (2R, 3R)-2,3-dibromobutane

  • (2S, 3S)-2,3-dibromobutane

  • This compound ((2R, 3S) or (2S, 3R))

The (2R, 3R) and (2S, 3S) isomers are non-superimposable mirror images of each other and are therefore enantiomers.[4][7] The meso form is a diastereomer of both the (2R, 3R) and (2S, 3S) isomers.[7][8]

The Defining Feature of this compound: The Plane of Symmetry

The key to understanding the achiral nature of this compound lies in its internal plane of symmetry.[1][9] A meso compound is defined as an achiral compound that possesses chiral centers.[10] In the case of this compound, a plane of symmetry can be drawn through the molecule, bisecting the C2-C3 bond. This plane reflects one half of the molecule onto the other.[11]

This internal symmetry means that the molecule is superimposable on its mirror image, which is the definition of an achiral compound.[3][10] Consequently, this compound is optically inactive, meaning it does not rotate the plane of polarized light.[1] The optical activity of the two chiral centers effectively cancels each other out.[1] The stereochemistry of the two chiral centers in the meso form is opposite, being (2R, 3S) or (2S, 3R), which are in fact the same molecule due to the internal symmetry.[8][11]

Structural Representation and Relationships

The stereochemical relationships between the isomers of 2,3-dibromobutane can be visualized through various representations, such as Fischer projections and three-dimensional wedge-and-dash structures.

stereoisomers_of_2_3_dibromobutane cluster_enantiomers Enantiomers cluster_meso Meso Compound R_R (2R, 3R)-2,3-dibromobutane S_S (2S, 3S)-2,3-dibromobutane R_R->S_S Mirror Images meso This compound ((2R, 3S) / (2S, 3R)) R_R->meso Diastereomers S_S->meso Diastereomers

Caption: Stereochemical relationships between the isomers of 2,3-dibromobutane.

The above diagram illustrates that the (2R, 3R) and (2S, 3S) isomers are enantiomers, while the meso form is a diastereomer to both of the chiral isomers.

Experimental Protocols

While this guide focuses on the theoretical stereochemistry, experimental determination of these properties is crucial. Key experimental techniques would include:

  • Polarimetry: To measure the optical rotation of the enantiomerically pure samples and confirm the optical inactivity of the meso compound. A solution of a known concentration of the substance is placed in a polarimeter, and the angle of rotation of plane-polarized light is measured. Enantiomers will rotate the light to an equal but opposite degree, while the meso compound will show no rotation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to distinguish between diastereomers, as they have different physical properties and thus will exhibit different chemical shifts and coupling constants. While enantiomers are indistinguishable in an achiral solvent, the use of a chiral resolving agent can lead to the formation of diastereomeric complexes that can be differentiated by NMR.

  • X-ray Crystallography: For crystalline solids, X-ray crystallography can provide the absolute configuration of the chiral centers, definitively identifying the R and S configurations of the enantiomers and confirming the structure of the meso compound.

Quantitative Data Summary

The defining quantitative physical property that distinguishes the stereoisomers of 2,3-dibromobutane is their specific rotation.

StereoisomerConfigurationSpecific Rotation ([(\alpha)]_D)Relationship
(+)-2,3-dibromobutane(2S, 3S)Positive valueEnantiomer of (-)-isomer
(-)-2,3-dibromobutane(2R, 3R)Negative value (equal in magnitude to (+)-isomer)Enantiomer of (+)-isomer
This compound(2R, 3S) or (2S, 3R)Diastereomer of (+) and (-) isomers

Note: The exact numerical values for specific rotation can vary depending on the solvent and temperature.

Logical Workflow for Stereochemical Analysis

The determination of the stereochemistry of a molecule like 2,3-dibromobutane follows a logical progression.

stereochemical_analysis_workflow start Start with Molecular Structure (2,3-dibromobutane) identify_chiral_centers Identify Chiral Centers (C2 and C3) start->identify_chiral_centers determine_max_isomers Determine Maximum Number of Stereoisomers (2^n) identify_chiral_centers->determine_max_isomers draw_isomers Draw all Possible Stereoisomers determine_max_isomers->draw_isomers check_symmetry Check for Internal Plane of Symmetry draw_isomers->check_symmetry classify_isomers Classify Isomers (Enantiomers, Diastereomers, Meso) check_symmetry->classify_isomers end Complete Stereochemical Analysis classify_isomers->end

Caption: A logical workflow for the stereochemical analysis of 2,3-dibromobutane.

Conclusion

The stereochemistry of this compound is a classic example of how internal molecular symmetry can lead to achirality, even in the presence of multiple stereogenic centers. A thorough understanding of these principles is fundamental for professionals in chemistry and drug development, as the stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The existence of meso compounds underscores the importance of considering molecular symmetry in addition to the mere presence of chiral centers when predicting the stereochemical outcome of a molecule.

References

A Technical Guide to the Stereochemistry and Analysis of meso-2,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of meso-2,3-dibromobutane, a key molecule for understanding stereoisomerism. It covers the conceptual basis of its defining feature—the internal plane of symmetry—along with relevant physical data and a detailed experimental protocol for its stereospecific synthesis.

Introduction to Meso Compounds

In stereochemistry, a meso compound is an achiral molecule that possesses two or more stereocenters.[1][2] Despite having chiral centers, the molecule as a whole is not chiral due to an internal plane of symmetry.[3][4] This plane divides the molecule into two halves that are mirror images of each other, causing the optical rotations produced by the stereocenters to cancel each other out.[5] Consequently, meso compounds are optically inactive.[3][5]

The classic example, 2,3-dibromobutane, has two chiral carbons (at C2 and C3) and exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso form ((2R,3S) or (2S,3R)).[6][7]

Visualization of the Plane of Symmetry

The defining characteristic of this compound is its internal plane of symmetry. When the molecule is in an eclipsed conformation, this plane is clearly visible, bisecting the C2-C3 bond and reflecting the substituents of one chiral center onto the other. This structural feature is the reason for its achirality.

Caption: Sawhorse projection of this compound with its internal plane of symmetry.

Quantitative Data: Physical Properties of Stereoisomers

Diastereomers, unlike enantiomers, have different physical properties.[6] This allows for their separation using standard laboratory techniques such as distillation or chromatography. The table below summarizes key physical properties for the stereoisomers of 2,3-dibromobutane.

Property(2R,3R)-2,3-Dibromobutane(2S,3S)-2,3-DibromobutaneThis compound
Stereochemical Class EnantiomerEnantiomerDiastereomer (Meso)
Melting Point (°C) -28-2819
Boiling Point (°C) 158158147
Density (g/mL) 1.8151.8151.789
Refractive Index 1.5131.5131.509
Optical Rotation [α] +5.756°-5.756°[8]0°[9]

Note: Data is compiled from various chemical reference sources. Exact values may vary slightly between sources.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a classic example of a stereospecific reaction, specifically the anti-addition of bromine to an alkene.[10][11] To produce the meso diastereomer, the starting alkene must be trans-2-butene.[12][13] The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome.[11][14]

Objective: To synthesize this compound via the electrophilic addition of bromine to trans-2-butene.

Materials:

  • trans-2-butene

  • Molecular bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in a fume hood.

    • Cool the flask in an ice bath.

    • Dissolve a known quantity of trans-2-butene in a minimal amount of cold, inert solvent (e.g., dichloromethane) and add it to the flask.

  • Bromine Addition:

    • Prepare a solution of molecular bromine in the same inert solvent. The bromine should be the limiting reagent.

    • Slowly add the bromine solution dropwise to the stirring alkene solution in the ice bath. The characteristic orange-red color of bromine should disappear upon reacting with the alkene.[10]

    • Continue the addition until a faint, persistent orange color indicates the reaction is complete.

  • Workup and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining HBr.

    • Wash with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product, this compound.

  • Characterization:

    • The identity and purity of the product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and by measuring its physical properties (e.g., melting point) and comparing them to the literature values in Table 1. The absence of optical activity can be confirmed using a polarimeter.

References

Conformational Landscape of meso-2,3-Dibromobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial arrangement of atoms within a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For drug development professionals, a profound understanding of the conformational preferences of a molecule is critical, as it directly influences its interaction with biological targets. This technical guide provides a comprehensive conformational analysis of meso-2,3-dibromobutane, a molecule that serves as an excellent model for understanding the interplay of steric and torsional strains in acyclic systems. Through a combination of quantitative data, detailed experimental and computational protocols, and illustrative diagrams, this document aims to equip researchers with the foundational knowledge to analyze and predict the conformational behavior of similar molecular entities.

Conformational Isomers of this compound

The rotation around the central carbon-carbon bond (C2-C3) in this compound gives rise to a series of staggered and eclipsed conformations, each with a distinct potential energy. Due to the presence of bulky bromine atoms and methyl groups, the relative energies of these conformers are significantly different, leading to a distinct population distribution at equilibrium. The most stable conformation is the one that minimizes both torsional strain (from eclipsing bonds) and steric strain (from non-bonded interactions).

Staggered Conformations

The staggered conformations represent energy minima on the potential energy surface. For this compound, there are two key staggered conformers:

  • Anti Conformer: This is the most stable conformer, where the two bulky bromine atoms are positioned at a dihedral angle of 180° to each other. This arrangement minimizes steric repulsion between the large bromine atoms and also between the methyl groups.

  • Gauche Conformer: In this conformation, the bromine atoms are at a dihedral angle of 60° to each other. While it is a staggered conformation, it is less stable than the anti conformer due to the steric repulsion between the adjacent bromine and methyl groups.

Eclipsed Conformations

The eclipsed conformations correspond to energy maxima and act as barriers to rotation between the staggered conformers. These are significantly less stable due to both torsional strain from eclipsing C-H, C-Br, and C-C bonds, and severe steric strain from the close proximity of bulky groups.

Quantitative Conformational Analysis

The relative energies of the different conformers of this compound can be estimated by considering the energetic cost of the various interactions present in each conformation. The following table summarizes the key conformers, their corresponding dihedral angles (Br-C-C-Br), the primary steric and torsional interactions, and their estimated relative energies.

Conformer NameDihedral Angle (Br-C-C-Br)Key InteractionsEstimated Relative Energy (kcal/mol)
Anti 180°Two Me/Br gauche0 (Reference)
Gauche 60°, 300°One Me/Me gauche, one Br/Br gauche, one Me/Br gauche~1.4
Eclipsed 1 H/H eclipsed, Me/Br eclipsed, Me/Br eclipsed~4.0 - 5.0
Eclipsed 2 120°, 240°H/Br eclipsed, H/Me eclipsed, Me/Br eclipsed~3.5 - 4.5
Fully Eclipsed 360° (0°)Me/Me eclipsed, Br/Br eclipsed, H/H eclipsed> 5.0

Note: The relative energy values are estimates based on typical strain energy increments. Actual values may vary depending on the computational method and level of theory used.

Experimental and Computational Protocols

The conformational equilibrium of this compound can be investigated through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative populations of the different conformers can be determined.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is completely dissolved and the solution is homogeneous. Filter the solution if any particulate matter is present.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure proper shimming of the magnetic field to obtain sharp, well-resolved signals.

    • Key parameters to optimize include the number of scans (for adequate signal-to-noise ratio), relaxation delay, and spectral width.

    • If signal overlap is an issue, consider acquiring two-dimensional correlation spectra (e.g., COSY) to aid in signal assignment.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

    • Perform phase and baseline correction on the resulting spectrum.

    • Integrate the signals to confirm the relative number of protons.

    • Measure the vicinal coupling constants (³JHH) between the methine protons on C2 and C3. This will likely require spectral simulation or analysis of the multiplet patterns.

    • Using the Karplus equation and the known coupling constants for pure anti and gauche conformers (J_anti and J_gauche, which can be estimated from literature or computational data), calculate the mole fractions of the anti (X_anti) and gauche (X_gauche) conformers using the following relationship: J_observed = X_anti * J_anti + X_gauche * J_gauche where X_anti + X_gauche = 1.

Computational Protocol: Molecular Mechanics and Quantum Mechanics

Computational chemistry provides a powerful means to model the potential energy surface of a molecule and calculate the relative energies of its conformers.

Step-by-Step Protocol (using Gaussian software):

  • Molecule Building and Initial Optimization:

    • Build the this compound molecule in a molecular modeling program (e.g., GaussView).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Conformational Search (Potential Energy Scan):

    • Set up a relaxed potential energy surface (PES) scan in Gaussian.

    • Define the dihedral angle of interest (Br-C2-C3-Br) as the reaction coordinate.

    • Specify a scan from 0° to 360° in appropriate step sizes (e.g., 15°).

    • Choose a suitable level of theory and basis set for the scan (e.g., B3LYP/6-31G(d)). This provides a good balance between accuracy and computational cost.

    • Run the Gaussian calculation.

  • Locating Minima and Transition States:

    • Analyze the output of the PES scan to identify the approximate dihedral angles corresponding to energy minima (staggered conformers) and maxima (eclipsed conformers).

    • From the scan results, select the structures corresponding to the minima and perform full geometry optimizations at the same or a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to locate the exact energy minima.

    • Similarly, perform transition state optimizations starting from the structures corresponding to the energy maxima to precisely locate the transition states (eclipsed conformers).

  • Frequency Calculations and Energy Analysis:

    • Perform frequency calculations on all optimized structures (minima and transition states).

    • Confirm that the minima have zero imaginary frequencies and the transition states have exactly one imaginary frequency corresponding to the rotation around the C2-C3 bond.

    • The output of the frequency calculations will provide the zero-point vibrational energies (ZPVE) and thermal corrections.

    • Calculate the relative Gibbs free energies (or electronic energies) of all conformers to determine their relative populations at a given temperature.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the conformational analysis of this compound.

G Experimental and Computational Workflow cluster_exp Experimental Protocol (NMR) cluster_comp Computational Protocol (Gaussian) cluster_result Analysis & Correlation exp1 Sample Preparation exp2 NMR Data Acquisition (1H NMR) exp1->exp2 exp3 Data Analysis (Coupling Constants) exp2->exp3 exp4 Determine Conformer Population exp3->exp4 result1 Correlate Experimental & Computational Data exp4->result1 comp1 Build Molecule & Initial Optimization comp2 Potential Energy Scan comp1->comp2 comp3 Locate Minima & Transition States comp2->comp3 comp4 Frequency Calculations & Energy Analysis comp3->comp4 comp4->result1 result2 Comprehensive Conformational Profile result1->result2 newman_projections Newman Projections of this compound cluster_anti Anti (Staggered) - Most Stable cluster_gauche Gauche (Staggered) cluster_eclipsed Fully Eclipsed - Least Stable anti_back anti_back_Br Br anti_back->anti_back_Br anti_back_Me CH3 anti_back->anti_back_Me anti_back_H H anti_back->anti_back_H anti_front_C anti_front_Br Br anti_front_C->anti_front_Br anti_front_Me CH3 anti_front_C->anti_front_Me anti_front_H H anti_front_C->anti_front_H gauche_back gauche_back_Br Br gauche_back->gauche_back_Br gauche_back_Me CH3 gauche_back->gauche_back_Me gauche_back_H H gauche_back->gauche_back_H gauche_front_C gauche_front_Br Br gauche_front_C->gauche_front_Br gauche_front_Me CH3 gauche_front_C->gauche_front_Me gauche_front_H H gauche_front_C->gauche_front_H eclipsed_back eclipsed_back_Br Br eclipsed_back->eclipsed_back_Br eclipsed_back_Me CH3 eclipsed_back->eclipsed_back_Me eclipsed_back_H H eclipsed_back->eclipsed_back_H eclipsed_front_C eclipsed_front_Br Br eclipsed_front_C->eclipsed_front_Br eclipsed_front_Me CH3 eclipsed_front_C->eclipsed_front_Me eclipsed_front_H H eclipsed_front_C->eclipsed_front_H potential_energy_diagram Potential Energy Profile of this compound Dihedral Angle (degrees) Dihedral Angle (degrees) 0 0 60 60 120 120 180 180 240 240 300 300 360 360 Potential Energy Potential Energy E0 Anti E4 Eclipsed E0:n->E4:s E1 Gauche E2 Eclipsed E1:n->E2:s E2:s->E0:n E3 Gauche E6 Fully Eclipsed E3:n->E6:s E4:s->E3:n E5 Fully Eclipsed E5:s->E1:n

An In-depth Technical Guide to the Rotational Isomers of meso-2,3-dibromobutane: Stability and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomers of meso-2,3-dibromobutane, focusing on their relative stabilities and the experimental and computational methods used for their characterization. This information is crucial for understanding the conformational landscape of halogenated alkanes, which is of significant interest in medicinal chemistry and materials science.

Introduction to Rotational Isomers of this compound

This compound is an achiral diastereomer of 2,3-dibromobutane (B42614) that possesses two stereocenters of opposite configuration (R,S). Rotation around the central C2-C3 bond gives rise to a series of rotational isomers, or conformers, which differ in their potential energy. The most stable conformations are staggered, while the eclipsed conformations represent energy maxima and act as barriers to rotation. The relative populations of these conformers at equilibrium are determined by their free energy differences.

The three key staggered conformers of this compound are the anti-periplanar (anti) and two synclinal (gauche) conformations. The anti conformer is characterized by a dihedral angle of 180° between the two bromine atoms, placing the bulky bromine atoms and methyl groups farthest apart. The gauche conformers have a dihedral angle of approximately 60° between the bromine atoms.

Relative Stability of Conformers

The relative stability of the rotational isomers of this compound is primarily governed by steric and electronic effects. The anti conformer is the most stable due to the minimization of steric hindrance between the large bromine atoms and the methyl groups. The gauche conformers are less stable due to increased steric repulsion between these groups.

The eclipsed conformations are significantly higher in energy and are not populated to any significant extent at room temperature. They represent the transition states for the interconversion between the staggered conformers.

Quantitative Conformational Analysis

The energy differences between the various conformers have been determined by a combination of experimental techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, and computational methods.

ConformerDihedral Angle (Br-C-C-Br)Relative Energy (kcal/mol)Population at 298 K (%)
Anti180°0~80
Gauche~60°1.4~20 (for both gauche forms)
Eclipsed (H/H, Br/CH3, Br/CH3)HighNegligible
Eclipsed (Br/H, Br/H, CH3/CH3)120°HighNegligible

Note: The energy values are approximate and can vary slightly depending on the solvent and the experimental or computational method used. The population of the gauche form is the sum for the two enantiomeric gauche conformers.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational equilibrium of this compound in solution. The observed NMR parameters, such as chemical shifts and coupling constants, are a weighted average of the parameters for the individual conformers.

Detailed Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration typically in the range of 5-10 mol%.

  • Data Acquisition: Proton (¹H) NMR spectra are recorded over a range of temperatures. The temperature is carefully controlled and calibrated.

  • Analysis of Vicinal Coupling Constants: The vicinal coupling constant between the two methine protons (³JHH) is particularly sensitive to the dihedral angle between them. The relationship between the coupling constant and the dihedral angle can be described by the Karplus equation.

  • Determination of Conformer Populations: By measuring the temperature dependence of the vicinal coupling constant, the enthalpy (ΔH°) and entropy (ΔS°) differences between the anti and gauche conformers can be determined using the van't Hoff equation. From these thermodynamic parameters, the relative populations of the conformers at any given temperature can be calculated.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can also be used to identify and quantify the different rotational isomers of this compound. Certain vibrational modes, particularly the C-Br stretching frequencies, are sensitive to the conformational state of the molecule.

Detailed Methodology:

  • Sample Preparation: Spectra can be recorded for the compound in the gas, liquid, or solution phase. For solution studies, a non-polar solvent such as carbon tetrachloride is often used.

  • Data Acquisition: IR and Raman spectra are recorded over a suitable spectral range.

  • Band Assignment: The observed vibrational bands are assigned to specific vibrational modes of the anti and gauche conformers, often aided by computational frequency calculations.

  • Quantitative Analysis: The relative intensities of the bands corresponding to the different conformers can be used to determine their relative populations. The temperature dependence of the band intensities can also be used to determine the enthalpy difference between the conformers.

Visualization of Conformational Analysis

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

Conformational_Analysis_Workflow cluster_experiment Experimental Methods cluster_computation Computational Methods cluster_data_analysis Data Analysis cluster_results Results NMR NMR Spectroscopy Coupling_Constants Coupling Constants NMR->Coupling_Constants IR_Raman IR/Raman Spectroscopy Vibrational_Frequencies Vibrational Frequencies IR_Raman->Vibrational_Frequencies Ab_initio Ab initio Calculations Energy_Calculation Energy Calculation Ab_initio->Energy_Calculation DFT DFT Calculations DFT->Energy_Calculation Conformer_Populations Conformer Populations Coupling_Constants->Conformer_Populations Vibrational_Frequencies->Conformer_Populations Thermodynamic_Parameters Thermodynamic Parameters (ΔH°, ΔS°) Energy_Calculation->Thermodynamic_Parameters Rotational_Barriers Rotational Barriers Energy_Calculation->Rotational_Barriers Thermodynamic_Parameters->Conformer_Populations Energy_Profile Dihedral Angle (°) Dihedral Angle (°) Relative Potential Energy (kcal/mol) Relative Potential Energy (kcal/mol) y_axis_top y_axis_bottom y_axis_bottom->y_axis_top x_axis_left x_axis_right x_axis_left->x_axis_right p1 p2 1,-1! p1->1,-1! p3 p4 3,-1! p3->3,-1! p5 p6 5,-1! p5->5,-1! label_gauche1 Gauche label_eclipsed1 Eclipsed label_anti Anti label_eclipsed2 Eclipsed label_gauche2 Gauche' label_eclipsed3 Eclipsed label_0 60 label_120 120 label_180 180 label_240 240 label_300 300 label_360 360

An In-depth Guide to the Meso Compound Structure of 2,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the structure and properties of meso-2,3-dibromobutane. This document will delve into the stereochemistry, synthesis, and spectroscopic characterization of this molecule, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Stereochemistry of 2,3-Dibromobutane (B42614): The Essence of a Meso Compound

2,3-Dibromobutane is a halogenated hydrocarbon with the chemical formula C4H8Br2. The molecule possesses two chiral centers at the second and third carbon atoms (C2 and C3).[1] Theoretically, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. For 2,3-dibromobutane, this would suggest the possibility of four stereoisomers. However, due to the symmetrical substitution pattern at the two chiral centers, a unique stereoisomeric form known as a meso compound exists.[1]

A meso compound is an achiral molecule that contains chiral centers. This apparent contradiction is resolved by the presence of an internal plane of symmetry that divides the molecule into two superimposable mirror-image halves. This internal symmetry cancels out the optical activity of the individual chiral centers, rendering the overall molecule optically inactive.[1] In the case of this compound, the plane of symmetry lies between the C2-C3 bond.

The stereoisomers of 2,3-dibromobutane are:

  • (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane : These are a pair of enantiomers, which are non-superimposable mirror images of each other and are optically active.

  • (2R,3S)-2,3-dibromobutane : This is the meso compound, which is achiral and optically inactive. Its mirror image is identical to itself.

The relationship between these stereoisomers is that the meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.

Synthesis of this compound

The synthesis of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The most common laboratory synthesis involves the electrophilic addition of bromine (Br2) to trans-2-butene.[2][3][4]

The reaction proceeds via an anti-addition mechanism.[4][5] This means that the two bromine atoms add to opposite faces of the double bond. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium ion bridge.[2] This backside attack leads to the specific formation of the meso product from the trans alkene.

Conversely, the addition of bromine to cis-2-butene, through the same anti-addition mechanism, results in a racemic mixture of (2R,3R) and (2S,3S)-2,3-dibromobutane.

Experimental Protocol: Synthesis of this compound from trans-2-Butene

Materials:

  • trans-2-Butene (gas or condensed liquid)

  • Bromine (liquid)

  • An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Reaction flask

  • Apparatus for gas handling or low-temperature reactions

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Dissolve trans-2-butene in an inert solvent in a reaction flask. If using gaseous trans-2-butene, it can be bubbled through the solvent. The reaction should be carried out at a low temperature (e.g., 0°C) to control the reactivity of bromine.

  • Slowly add a solution of bromine in the same inert solvent to the stirred solution of trans-2-butene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be continued until a faint bromine color persists, indicating the completion of the reaction.

  • After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over a suitable drying agent.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation.[7][8][9][10][11]

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety goggles, must be worn.

Structural and Physical Properties

This compound is a liquid at room temperature. Some of its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H8Br2[12]
Molecular Weight 215.91 g/mol [12]
Density 1.792 g/mL[13]
Refractive Index 1.515[13]
Melting Point -24 °C[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the meso isomer, the two methyl groups (C1 and C4) are chemically equivalent, and the two methine protons (at C2 and C3) are also equivalent.

  • ¹H NMR: The ¹H NMR spectrum is expected to show two signals: a doublet for the methyl protons and a quartet for the methine protons.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show two signals: one for the equivalent methyl carbons and one for the equivalent methine carbons.

While specific chemical shift and coupling constant data for this compound were not found in the provided search results, the spectra for the racemic (dl) pair of 2,3-dibromobutane are available, which can provide an estimation of the expected regions for the meso isomer's signals.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Diastereomers, such as this compound and (2R,3R)-dibromobutane, are expected to have similar but not identical IR spectra, particularly in the fingerprint region.[15]

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration
2975-2845C-H stretching (alkane)
1470-1370C-H bending (alkane)
650-550C-Br stretching

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the this compound molecule.[16]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key logical relationships and experimental workflows discussed in this guide.

stereoisomers cluster_alkenes Starting Alkenes cluster_products Products of Bromination cis-2-Butene cis-2-Butene Racemic Mixture\n((2R,3R) & (2S,3S)) Racemic Mixture ((2R,3R) & (2S,3S)) cis-2-Butene->Racemic Mixture\n((2R,3R) & (2S,3S)) Anti-addition of Br2 trans-2-Butene trans-2-Butene This compound\n((2R,3S)) This compound ((2R,3S)) trans-2-Butene->this compound\n((2R,3S)) Anti-addition of Br2

Caption: Stereospecific synthesis of 2,3-dibromobutane isomers.

experimental_workflow A Reaction Setup (trans-2-Butene + Br2 in inert solvent) B Workup (Washing and Drying) A->B Reaction Completion C Purification (Fractional Distillation) B->C Crude Product D Characterization (NMR, IR) C->D Purified this compound

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromobutane: Meso vs. Enantiomeric Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dibromobutane (B42614), with a particular focus on the distinctions and interrelations between the meso form and its enantiomeric counterparts. 2,3-dibromobutane serves as a fundamental model for understanding stereoisomerism in molecules with multiple chiral centers. This document details the synthesis, separation, physical properties, spectroscopic characterization, and chemical reactivity of these isomers, offering valuable insights for researchers in organic synthesis, stereochemistry, and medicinal chemistry.

Introduction to the Stereoisomers of 2,3-Dibromobutane

2,3-Dibromobutane (C₄H₈Br₂) is a halogenated alkane that possesses two chiral centers at carbons C2 and C3. This structural feature gives rise to a total of three stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane, and a meso compound, (2R,3S)-2,3-dibromobutane.[1][2][3] The meso isomer is achiral due to an internal plane of symmetry, rendering it optically inactive.[1] The enantiomeric pair, however, are chiral and optically active, rotating plane-polarized light in equal but opposite directions. The relationship between the meso form and either of the enantiomers is diastereomeric.

The distinct three-dimensional arrangements of the bromine atoms and methyl groups in these stereoisomers lead to significant differences in their physical properties and chemical reactivity, which will be explored in detail throughout this guide.

Stereochemical Relationships and Visualization

The stereochemical relationships between the isomers of 2,3-dibromobutane can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomers (Chiral) 2R,3R (2R,3R)-2,3-dibromobutane 2S,3S (2S,3S)-2,3-dibromobutane 2R,3R->2S,3S Mirror Images meso meso-2,3-dibromobutane (2R,3S) 2R,3R->meso Diastereomers 2S,3S->meso Diastereomers

Figure 1: Stereochemical relationships of 2,3-dibromobutane isomers.

Physical and Spectroscopic Properties

The difference in symmetry and spatial arrangement between the meso and enantiomeric forms of 2,3-dibromobutane results in distinct physical and spectroscopic properties. Enantiomers share identical physical properties such as boiling point and density, differing only in the direction of optical rotation. Diastereomers, like the meso form and either enantiomer, have different physical properties.

Physical Properties
PropertyThis compound(2R,3R)-2,3-dibromobutane(2S,3S)-2,3-dibromobutaneRacemic (±)-2,3-dibromobutane
Molecular Formula C₄H₈Br₂C₄H₈Br₂C₄H₈Br₂C₄H₈Br₂
Molecular Weight 215.91 g/mol 215.91 g/mol 215.91 g/mol 215.91 g/mol
Boiling Point 157 °CNot individually isolatedNot individually isolated161 °C
Melting Point -24 °CNot availableNot availableNot available
Density 1.792 g/mLNot availableNot availableNot available
Refractive Index 1.515Not availableNot availableNot available
Specific Rotation ([(\alpha)]D) 0° (achiral)Not availableNot available0° (racemic mixture)

Note: Data for individual enantiomers are often not reported separately from the racemic mixture.

Spectroscopic Data

Spectroscopic methods are crucial for the identification and differentiation of the stereoisomers of 2,3-dibromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the meso and enantiomeric forms are expected to be different due to the different chemical environments of the methine (CH-Br) and methyl (CH₃) protons. In the meso isomer, the two methine protons are equivalent, as are the two methyl groups. In the chiral enantiomers, the methine and methyl protons are also equivalent to each other within the same molecule. However, the coupling constants between the vicinal methine protons will differ between the meso and racemic forms, reflecting their different dihedral angles in the most stable conformations.

  • ¹³C NMR: Due to symmetry, this compound will show only two signals: one for the two equivalent methine carbons and one for the two equivalent methyl carbons. Similarly, the enantiomers will also each show two signals. However, the chemical shifts of these signals will differ between the meso and racemic forms.

IsomerCarbon TypeExpected ¹³C Chemical Shift (ppm)
This compound CH-Br~50-60
CH₃~20-30
(±)-2,3-dibromobutane CH-Br~50-60 (different from meso)
CH₃~20-30 (different from meso)

Infrared (IR) Spectroscopy:

The IR spectra of all stereoisomers will exhibit characteristic C-H stretching and bending vibrations for the alkane backbone. The C-Br stretching frequency will also be present, typically in the fingerprint region. While the IR spectra of the two enantiomers are identical, the spectrum of the meso form will differ from that of the enantiomers due to differences in molecular symmetry which affect the vibrational modes.[4]

Functional GroupAbsorption Range (cm⁻¹)
C-H (alkane) stretch2850-3000
C-H bend1350-1480
C-Br stretch500-600

Experimental Protocols

Synthesis

The synthesis of 2,3-dibromobutane stereoisomers is a classic example of stereospecific reactions.

4.1.1. Synthesis of this compound

The anti-addition of bromine to trans-2-butene yields this compound.[5][6]

  • Reaction: trans-CH₃CH=CHCH₃ + Br₂ → meso-CH₃CH(Br)CH(Br)CH₃

  • Methodology:

    • Dissolve trans-2-butene in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (Br₂) in dichloromethane dropwise with stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

    • Once the addition is complete and the color persists, the reaction is finished.

    • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by a wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

4.1.2. Synthesis of Racemic (±)-2,3-dibromobutane

The anti-addition of bromine to cis-2-butene (B86535) results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[7][8]

  • Reaction: cis-CH₃CH=CHCH₃ + Br₂ → (±)-CH₃CH(Br)CH(Br)CH₃

  • Methodology: The procedure is identical to the synthesis of the meso isomer, with the substitution of cis-2-butene as the starting material.

synthesis_workflow cluster_meso Meso Synthesis cluster_racemic Racemic Synthesis trans_butene trans-2-Butene br2_meso Br₂ in CH₂Cl₂ trans_butene->br2_meso Anti-addition meso_product This compound br2_meso->meso_product cis_butene cis-2-Butene br2_racemic Br₂ in CH₂Cl₂ cis_butene->br2_racemic Anti-addition racemic_product Racemic (±)-2,3-dibromobutane br2_racemic->racemic_product

Figure 2: Synthetic pathways to 2,3-dibromobutane stereoisomers.
Separation

Since the meso form and the enantiomeric pair are diastereomers, they have different physical properties and can be separated by conventional laboratory techniques.[9]

  • Methodology: Fractional Distillation

    • The crude product mixture from the synthesis is placed in a round-bottom flask equipped with a fractional distillation column.

    • The mixture is heated, and the vapor is allowed to pass through the column.

    • Due to the difference in boiling points, the component with the lower boiling point will vaporize more readily and reach the top of the column first.

    • The temperature at the top of the column is monitored, and fractions are collected at their respective boiling points.

Chemical Reactivity

The stereochemistry of the 2,3-dibromobutane isomers plays a critical role in their subsequent chemical transformations, particularly in elimination reactions.

Debromination with Sodium Iodide

The reaction of 2,3-dibromobutane with sodium iodide in acetone (B3395972) is a classic example of a stereospecific E2 elimination. The reaction proceeds via an anti-periplanar transition state.

  • This compound: The anti-periplanar arrangement of the two bromine atoms in the reactive conformation of the meso isomer leads to the exclusive formation of trans-2-butene.[10]

It has been observed that this compound reacts more rapidly with iodide ions than the racemic mixture. This is attributed to the lower steric strain in the transition state of the meso isomer, where the methyl groups are in a trans orientation, compared to the cis orientation in the transition state of the enantiomers.

debromination_pathway meso_reactant This compound NaI NaI in Acetone meso_reactant->NaI E2 Elimination (Anti-periplanar) racemic_reactant Racemic (±)-2,3-dibromobutane racemic_reactant->NaI E2 Elimination (Anti-periplanar) trans_product trans-2-Butene NaI->trans_product cis_product cis-2-Butene NaI->cis_product

Figure 3: Stereospecific debromination of 2,3-dibromobutane isomers.

Conclusion

The stereoisomers of 2,3-dibromobutane provide an excellent platform for the study of fundamental principles of stereochemistry. The distinct physical properties and chemical reactivities of the meso and enantiomeric forms underscore the profound impact of three-dimensional molecular architecture. A thorough understanding of these differences is essential for professionals in chemical research and development, particularly in fields where stereoisomerism dictates biological activity and material properties. This guide has provided a detailed overview of the synthesis, characterization, and reactivity of these important model compounds.

References

Spectroscopic Analysis of meso-2,3-Dibromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for meso-2,3-dibromobutane, a halogenated alkane of interest in various chemical and pharmaceutical research areas. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of the meso isomer, including tabulated data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its symmetric nature.

¹H NMR Spectroscopy

Due to the plane of symmetry in this compound, the two methine protons (CH-Br) are chemically equivalent, as are the six protons of the two methyl groups. This results in a simplified ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.8Doublet6H-CH₃
~4.2Quartet2H-CHBr

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is also simplified due to its symmetry. It exhibits two distinct signals corresponding to the methyl carbons and the methine carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~25-CH₃
~55-CHBr

Reference: The ¹³C NMR data for this compound has been reported by G.C. Levy, T. Pehk, and E. Lippmaa in Organic Magnetic Resonance, 1980, 14, 214.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bonds. While diastereomers like this compound and the chiral (2R,3R)-dibromobutane have the same functional groups and are expected to show similar IR spectra, subtle differences in the fingerprint region may exist due to their different spatial arrangements.[2]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980-2920StrongC-H stretch (alkane)
1450-1370MediumC-H bend (alkane)
~600-500StrongC-Br stretch

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocols

The following sections outline generalized experimental procedures for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

A standard protocol for obtaining the NMR spectrum of a liquid haloalkane is as follows:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The typical sample volume is 0.6-0.7 mL.

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.

  • Data Acquisition:

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

FTIR Spectroscopy Protocol

For a liquid sample such as this compound, the following attenuated total reflectance (ATR) or transmission methods are commonly used:

ATR-FTIR Method:

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed, and the positions of the absorption bands are determined.

Transmission Method (Liquid Cell):

  • Cell Preparation: Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).

  • Sample Loading: Introduce a few drops of the neat liquid sample into the cell and seal it.

  • Data Acquisition: Place the cell in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Processing: Process the spectrum to identify the characteristic absorption peaks.

Visualizations

The following diagrams illustrate the structure and spectroscopic relationships of this compound.

Caption: Molecular structure of this compound.

NMR_correlation cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_structure Structure H_CH3 ~1.8 ppm (d, 6H) CH3 -CH₃ H_CH3->CH3 correlates to H_CHBr ~4.2 ppm (q, 2H) CHBr -CHBr H_CHBr->CHBr correlates to C_CH3 ~25 ppm C_CH3->CH3 correlates to C_CHBr ~55 ppm C_CHBr->CHBr correlates to

References

The Genesis of Stereoisomerism: A Technical History of Meso Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. This principle, known as stereochemistry, governs the interactions between molecules, including the critical relationship between a drug and its biological target. Central to the historical development of stereochemistry is the concept of the meso compound—a molecule with chiral centers that is itself achiral due to an internal plane of symmetry. This guide provides a technical exploration of the discovery and history of meso compounds, detailing the pivotal experiments that unveiled the world of stereoisomers and the enduring legacy of these discoveries in modern science and pharmaceutical development.

The Dawn of Stereochemistry: Pasteur's Foundational Work

The journey into the three-dimensional nature of molecules began in the mid-19th century, long before the tetrahedral carbon was proposed. The initial observations revolved around the interaction of organic compounds with plane-polarized light.

In 1832, the French chemist Jean-Baptiste Biot made the crucial observation that tartaric acid derived from wine production was optically active, meaning it could rotate the plane of polarized light.[1][2] A chemically identical but optically inactive form, known as racemic acid, was also known to exist.[1][2] The relationship between these two forms of tartaric acid remained a mystery for over a decade.

The breakthrough came in 1848 through the meticulous work of Louis Pasteur.[3] While studying the crystalline forms of the salts of tartaric and racemic acid, Pasteur observed that under specific conditions, the sodium ammonium (B1175870) salt of racemic acid formed two distinct types of crystals that were mirror images of each other.[1][4] This phenomenon of hemihedral crystals was the key.[1] With the aid of tweezers and a microscope, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals.[1][5]

When he dissolved each type of crystal in water, he found that the solution of right-handed crystals rotated plane-polarized light clockwise (dextrorotatory), identical to the naturally occurring tartaric acid.[1] Conversely, the solution of left-handed crystals rotated light counter-clockwise (levorotatory) to the same degree.[1] A 50:50 mixture of the two, like the original racemic acid, showed no optical activity because the rotations cancelled each other out.[1] This was the first successful resolution of a racemic mixture and laid the groundwork for the field of stereochemistry.[1]

Experimental Protocol: Pasteur's Resolution of Racemic Acid

While detailed protocols from the 19th century are scarce, the fundamental steps of Pasteur's manual resolution of the sodium ammonium salt of racemic tartaric acid can be outlined as follows. This process is known as fractional crystallization.[6]

  • Preparation of the Salt Solution: A concentrated aqueous solution of sodium ammonium racemate is prepared.

  • Crystallization: The solution is allowed to slowly evaporate at a temperature below 28°C. This temperature is critical, as above it, the two enantiomers crystallize together as a single racemic compound.

  • Manual Separation: Under microscopic examination, two distinct types of hemihedral crystals are observed, which are non-superimposable mirror images of each other.[7] Using a pair of tweezers, these crystals are manually sorted into two separate batches based on their morphology.

  • Analysis: Each batch of crystals is dissolved in water, and the optical rotation of the resulting solutions is measured using a polarimeter. One solution will be dextrorotatory (+), and the other will be levorotatory (-).

  • Conversion to Tartaric Acid: The separated salts are then chemically converted back to their respective tartaric acid forms, yielding the dextrorotatory and the previously unknown levorotatory isomers of tartaric acid.

G Experimental Workflow: Pasteur's Resolution of Racemic Acid cluster_0 Preparation cluster_1 Crystallization & Separation cluster_2 Analysis start Racemic Acid (from industrial byproduct) prep Prepare concentrated aqueous solution of Sodium Ammonium Racemate start->prep cryst Slow evaporation (< 28°C) prep->cryst observe Formation of two types of mirror-image crystals cryst->observe separate Manual separation with tweezers observe->separate dissolve_R Dissolve 'right-handed' crystals in water separate->dissolve_R dissolve_L Dissolve 'left-handed' crystals in water separate->dissolve_L polarimetry_R Measure optical rotation: Dextrorotatory (+) dissolve_R->polarimetry_R polarimetry_L Measure optical rotation: Levorotatory (-) dissolve_L->polarimetry_L G Impact of Stereoisomerism on Drug Development cluster_drug Chiral Drug Candidate cluster_body Interaction with Chiral Biological Environment cluster_outcomes Pharmacological Outcomes cluster_development Modern Approach racemic Racemic Mixture (e.g., 50% R, 50% S) eutomer Eutomer (e.g., S-enantiomer) Binds effectively to target racemic->eutomer distomer Distomer (e.g., R-enantiomer) Binds weakly, binds to off-targets, or is inactive racemic->distomer therapeutic Desired Therapeutic Effect eutomer->therapeutic adverse Adverse Side Effects or Inactivity distomer->adverse single_enantiomer Develop Single Enantiomer Drug therapeutic->single_enantiomer

References

Methodological & Application

Application Notes: Detailed Mechanism of the Bromination of trans-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The electrophilic addition of bromine (Br₂) to alkenes is a fundamental reaction in organic chemistry. The reaction with trans-2-butene is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. This document provides a detailed mechanistic explanation, experimental protocols, and comparative data for the bromination of trans-2-butene, which proceeds via an anti-addition to yield meso-2,3-dibromobutane. These notes are intended for researchers, scientists, and professionals in drug development who utilize halogenation reactions in synthetic pathways.

Introduction

The halogenation of alkenes involves the addition of halogens, such as bromine or chlorine, across the carbon-carbon double bond to form a vicinal dihalide.[1][2] This reaction is a powerful tool for functional group transformation. The reaction's stereochemistry is highly specific and can be explained by the formation of a cyclic halonium ion intermediate.[1][3][4] When trans-2-butene undergoes bromination, the exclusive product is this compound, a direct consequence of the anti-addition mechanism.[5][6] In contrast, the bromination of cis-2-butene (B86535) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[1][7] Understanding this mechanism is critical for controlling stereochemical outcomes in complex molecule synthesis.

Reaction Mechanism

The bromination of an alkene is a two-step electrophilic addition reaction.[3][5] The mechanism explains the observed anti-addition of the two bromine atoms across the double bond.

  • Step 1: Formation of the Bromonium Ion Intermediate As a bromine molecule approaches the electron-rich π-bond of trans-2-butene, the Br-Br bond becomes polarized.[8][9] The alkene's π electrons act as a nucleophile, attacking the electrophilic bromine atom and displacing a bromide ion (Br⁻).[4] This results in the formation of a cyclic, three-membered bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.[1][3][8] This cyclic structure is key to the reaction's stereospecificity.

  • Step 2: Nucleophilic Attack by the Bromide Ion The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion.[4] Due to the steric bulk of the bromonium ion, the bromide must attack from the side opposite to the cyclic bromine atom, in a process analogous to an Sₙ2 reaction.[7][10] This "backside attack" forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond, a configuration known as anti-addition.[2][10][11] For trans-2-butene, this sequence of events leads to the formation of a single product: this compound, which possesses two chiral centers but is achiral overall due to an internal plane of symmetry.[1][5]

Visualization of the Reaction Mechanism

The logical flow of the bromination of trans-2-butene is depicted below. The process begins with the reactants, proceeds through the key cyclic bromonium ion intermediate, and concludes with the formation of the meso product via anti-addition.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_attack Nucleophilic Attack cluster_product Product Reactants trans-2-Butene + Br₂ Intermediate Cyclic Bromonium Ion + Br⁻ Reactants->Intermediate Step 1: Electrophilic Attack Attack Backside Attack by Br⁻ (Anti-addition) Intermediate->Attack Step 2 Product This compound Attack->Product

References

Application Notes: Synthesis of meso-2,3-dibromobutane from Propyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the stereospecific synthesis of meso-2,3-dibromobutane, starting from the simple alkyne, propyne (B1212725). The synthesis is a three-step process involving: (1) the alkylation of propyne to form the internal alkyne 2-butyne (B1218202); (2) the stereoselective reduction of 2-butyne to trans-2-butene using a dissolving metal reduction; and (3) the stereospecific anti-addition of bromine across the double bond of trans-2-butene to yield the target this compound. This protocol includes detailed experimental procedures, safety precautions, and data tables for the physical properties and expected yields of all intermediates and the final product.

Synthetic Pathway Overview

The overall transformation from propyne to this compound is achieved through a carefully controlled sequence of reactions designed to establish the correct carbon skeleton and stereochemistry. The key to obtaining the meso diastereomer is the anti-addition of bromine to a trans-alkene.

Synthesis_Workflow Propyne Propyne Propynide Propynide Anion Propyne->Propynide 1. NaNH2 Liquid NH3  Step 1a Butyne2 2-Butyne Propynide->Butyne2 2. CH3I  Step 1b TransButene trans-2-Butene Butyne2->TransButene Na, Liquid NH3 -78 °C  Step 2 MesoDibromobutane This compound TransButene->MesoDibromobutane Br2, CCl4  Step 3

Caption: Synthetic workflow for this compound.

Data Presentation: Physical Properties and Yields

The following tables summarize key quantitative data for the materials involved in this synthesis.

Table 1: Physical Properties of Reactants, Intermediates, and Product

CompoundIUPAC NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
PropynePropyneC₃H₄40.06-23.2-102.70.671 (liquid)
2-ButyneBut-2-yneC₄H₆54.0927[1][2][3]-32[1]0.691[1][3]
trans-2-Butene(E)-But-2-eneC₄H₈56.110.9[4]-105.5[4]0.604
This compound(2R,3S)-2,3-DibromobutaneC₄H₈Br₂215.91157-167[1][5]-24[1]1.767-1.792

Table 2: Summary of Reactions and Expected Yields

StepReactionStarting MaterialProductReagentsTypical Yield
1AlkylationPropyne2-Butyne1. NaNH₂/NH₃(l) 2. CH₃I~80%
2Reduction2-Butynetrans-2-ButeneNa / NH₃(l)>90%
3Brominationtrans-2-ButeneThis compoundBr₂ / CCl₄>95%

Experimental Protocols

Safety Precaution: This synthesis involves highly flammable gases and liquids, strong bases, and corrosive materials. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

Step 1: Preparation of 2-Butyne (Alkylation of Propyne)

This procedure involves the deprotonation of propyne using sodamide to form a sodium propynide intermediate, which is then alkylated with methyl iodide.[6][7]

Materials:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Dropping funnel

  • Propyne gas (CH₃C≡CH)

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849) (NH₃)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Ice-water bath and heating mantle

Protocol:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with the condenser, gas inlet, and dropping funnel. Ensure all glassware is oven-dried to be free of moisture.

  • Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Connect the gas inlet to a cylinder of propyne and condense approximately 1.1 equivalents of the gas into the flask.

  • Reaction with Sodamide: In a separate flask, suspend 1.0 equivalent of sodium amide in anhydrous diethyl ether. Slowly add this slurry to the propyne solution via the dropping funnel while maintaining the temperature at -78 °C. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium propynide salt.

  • Alkylation: Add 1.05 equivalents of methyl iodide dropwise to the reaction mixture. A vigorous reaction may occur; control the addition rate to maintain the temperature.

  • Work-up: After the addition is complete, allow the reaction to stir for an additional 2 hours as the bath slowly warms to room temperature, allowing the ammonia to evaporate.

  • Extraction: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it sequentially with water and brine.

  • Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by simple distillation. 2-Butyne is a volatile liquid (b.p. 27 °C), so a cooled receiving flask is necessary.[1][2][3] The product is typically obtained in high purity.

Step 2: Preparation of trans-2-Butene (Dissolving Metal Reduction)

This protocol uses sodium metal dissolved in liquid ammonia to reduce the alkyne to a trans-alkene.[2][3][8][9][10] This reaction is highly stereospecific.

Materials:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Dry ice/acetone condenser

  • Gas outlet (bubbler)

  • 2-Butyne (from Step 1)

  • Sodium metal (Na)

  • Anhydrous liquid ammonia (NH₃)

  • Ammonium (B1175870) chloride (NH₄Cl) (for quenching)

Protocol:

  • Setup: In a fume hood, equip a three-necked flask with a dry ice condenser and a gas outlet.

  • Condensation: Cool the flask to -78 °C in a dry ice/acetone bath and condense anhydrous ammonia into it.

  • Dissolving Metal: Carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[2][3]

  • Reduction: Slowly add a solution of 2-butyne (1.0 equivalent) in a minimal amount of anhydrous ether to the sodium-ammonia solution. The blue color will fade as the reaction proceeds. Maintain the reaction at -78 °C for 2-3 hours.

  • Quenching: Once the reaction is complete (indicated by the persistence of the blue color or by TLC/GC analysis), quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Isolation: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood. The product, trans-2-butene, is a gas at room temperature (b.p. 0.9 °C) and can be collected in a cold trap or used directly in the next step.[4]

Step 3: Preparation of this compound (Bromination)

This final step is the stereospecific anti-addition of bromine to trans-2-butene, which yields the desired meso product.[4][11][12]

Materials:

  • Gas dispersion tube

  • Three-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • trans-2-Butene (from Step 2)

  • Liquid bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

  • Aqueous sodium thiosulfate (B1220275) solution

Protocol:

  • Setup: Place 1.0 equivalent of liquid bromine in the dropping funnel and dissolve it in the reaction solvent (e.g., CCl₄). In the flask, dissolve the collected trans-2-butene in cold CCl₄ at 0 °C. If using the gas directly, bubble it through the solvent in the flask cooled to 0 °C.

  • Bromination: Slowly add the bromine solution dropwise to the stirred solution of trans-2-butene at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts. Continue the addition until a faint bromine color persists, indicating the reaction is complete.

  • Work-up: Add aqueous sodium thiosulfate solution to the reaction mixture to quench any excess bromine. The organic layer should become colorless.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

References

Application Notes and Protocols for the Stereospecific Synthesis of Vicinal Dibromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific synthesis of vicinal dibromides, molecules containing two bromine atoms on adjacent carbons with a defined stereochemical relationship, is a cornerstone of modern organic synthesis. The resulting 1,2-dibromoalkanes are versatile synthetic intermediates, readily transformed into a variety of functional groups, making them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for three distinct and stereospecific methods for the synthesis of vicinal dibromides: classical anti-dibromination, catalytic enantioselective anti-dibromination, and stereospecific syn-dibromination.

Classical Stereospecific Anti-Dibromination of Alkenes

The reaction of alkenes with molecular bromine (Br₂) is a classic and highly reliable method for the synthesis of vicinal dibromides. This reaction proceeds with high stereospecificity, exclusively yielding the anti-addition product. The stereochemical outcome is dictated by the geometry of the starting alkene.

Application Notes:

The anti-addition mechanism involves the formation of a cyclic bromonium ion intermediate. The alkene attacks the bromine molecule, displacing a bromide ion and forming a three-membered ring. The newly generated bromide ion then attacks one of the carbons of the bromonium ion from the face opposite to the ring, leading to the observed anti-stereochemistry.[1][2][3][4] This stereospecificity is a key feature of this reaction:

  • Z-Alkenes yield a racemic mixture of enantiomers (a pair of molecules that are non-superimposable mirror images of each other).[1][5]

  • E-Alkenes yield a single, achiral meso compound (a molecule with stereocenters that is superimposable on its mirror image).[1][5]

This predictable stereochemical outcome makes it a powerful tool for controlling the relative stereochemistry of two adjacent carbon centers.

Quantitative Data Summary:

Alkene SubstrateProduct(s)Stereochemical OutcomeTypical Yield
(Z)-2-Butene(2R,3R)-2,3-Dibromobutane & (2S,3S)-2,3-DibromobutaneRacemic Mixture>95%
(E)-2-Butene(2R,3S)-2,3-DibromobutaneMeso Compound>95%
Cyclohexenetrans-1,2-DibromocyclohexaneRacemic Mixture>90%
Styrene1,2-Dibromo-1-phenylethaneRacemic Mixture>90%

Experimental Protocol: Anti-Dibromination of (E)-2-Butene

This protocol describes the stereospecific anti-dibromination of (E)-2-butene to yield meso-2,3-dibromobutane.

Materials:

  • (E)-2-Butene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve (E)-2-butene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of (E)-2-butene. The characteristic red-brown color of bromine should disappear upon addition. Continue the addition until a faint orange color persists.

  • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the orange color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to afford this compound.

Logical Relationship of Stereochemistry in Anti-Dibromination:

anti_dibromination_stereochemistry cluster_Z Z-Alkene cluster_E E-Alkene cluster_products Products Z_alkene Z-2-Butene racemic Racemic Mixture (Enantiomers) Z_alkene->racemic anti-addition E_alkene E-2-Butene meso Meso Compound (Achiral) E_alkene->meso anti-addition

Caption: Stereochemical outcome of anti-dibromination.

Catalytic Enantioselective Anti-Dibromination of Allylic Alcohols

While classical methods provide excellent diastereocontrol, they do not offer control over the absolute stereochemistry in the case of Z-alkenes, leading to racemic mixtures. The development of catalytic, enantioselective methods addresses this limitation, allowing for the synthesis of enantioenriched vicinal dibromides. A notable example is the method developed by Burns and coworkers, which utilizes a chiral TADDOL-derived diol as a catalyst in combination with dibromomalonate as the bromine source and a titanium bromide species.[6][7]

Application Notes:

This method is particularly effective for the enantioselective dibromination of allylic alcohols. The reaction is believed to proceed through a chiral titanium complex that coordinates to the allylic alcohol, directing the facial selectivity of the bromonium ion formation. The subsequent nucleophilic attack by bromide then occurs in a stereocontrolled manner. This approach has been shown to provide high levels of enantioselectivity for a range of substituted cinnamyl alcohols.[6]

Quantitative Data Summary for Catalytic Enantioselective Dibromination of Allylic Alcohols:

Allylic Alcohol SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Cinnamyl alcohol1007587
Cinnamyl alcohol207276
4-Methoxycinnamyl alcohol208581
4-Chlorocinnamyl alcohol207879
(E)-Hex-2-en-1-ol206570

Experimental Protocol: Catalytic Enantioselective Dibromination of Cinnamyl Alcohol

This protocol is adapted from the work of Hu, Shibuya, and Burns.[6]

Materials:

  • (R,R)-α,α,α',α'-Tetra(naphthalen-2-yl)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL-derived catalyst)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Trimethylsilyl bromide (TMSBr)

  • Diethyl dibromomalonate

  • Cinnamyl alcohol

  • Nitromethane (CH₃NO₂)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Syringe pump

Procedure:

  • In a glovebox, prepare a stock solution of bromotitanium triisopropoxide by adding TMSBr (1.0 eq) to a solution of Ti(OiPr)₄ (1.0 eq) in dichloromethane.

  • In a Schlenk flask under an argon atmosphere, dissolve the TADDOL-derived catalyst (20 mol%) and diethyl dibromomalonate (1.5 eq) in nitromethane.

  • Via syringe pump over 4 hours, add a solution of cinnamyl alcohol (1.0 eq) and the pre-formed bromotitanium triisopropoxide solution (1.5 eq) in dichloromethane to the stirred catalyst solution at room temperature.

  • Stir the reaction mixture for an additional 12 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexanes/ethyl acetate gradient) to afford the enantioenriched vicinal dibromide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle for Enantioselective Dibromination:

enantioselective_dibromination catalyst Chiral Ti-TADDOL Complex intermediate1 Chiral Ti-Alkene Complex catalyst->intermediate1 + Alkene alkene Allylic Alcohol bromine_source Dibromomalonate bromonium Enantioenriched Bromonium Ion intermediate1->bromonium + Bromine Source product Enantioenriched Vicinal Dibromide bromonium->product + Br⁻ (anti-attack) bromide Br⁻ regenerated_catalyst Chiral Ti-TADDOL Complex product->regenerated_catalyst - Product

Caption: Proposed catalytic cycle.

Stereospecific Syn-Dibromination of Alkenes

While anti-dibromination is the classical and more common outcome, recent advancements have enabled the stereospecific syn-dibromination of alkenes. This complementary method provides access to the other diastereomer of the vicinal dibromide, significantly expanding the synthetic toolbox. One such method involves the use of a thianthrenium dication as a vicinal dielectrophile activator.[8]

Application Notes:

This method proceeds via a unique mechanism involving the simultaneous activation of both carbons of the alkene from the same face by the thianthrene (B1682798) reagent. This forms a cyclic adduct which then undergoes two sequential nucleophilic substitutions by bromide ions, both with inversion of configuration, resulting in an overall syn-addition of the two bromine atoms.[8] This method has been shown to be effective for a range of internal alkenes, providing the syn-dibromides with high diastereoselectivity.

Quantitative Data Summary for Stereospecific Syn-Dibromination:

Alkene SubstrateDiastereomeric Ratio (syn:anti)Yield (%)
(Z)-Oct-4-ene>95:585
(E)-Oct-4-ene>95:588
Cyclohexene>95:592
Indene>95:581

Experimental Protocol: Stereospecific Syn-Dibromination of (Z)-Oct-4-ene

This protocol is based on the work of Chung and coworkers.[8]

Materials:

Procedure:

  • To a stirred solution of (Z)-oct-4-ene (1.0 eq) and thianthrene S-oxide (1.05 eq) in dichloromethane at -78 °C, add trifluoromethanesulfonic anhydride (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add tetrabutylammonium bromide (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-vicinal dibromide.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Experimental Workflow for Syn-Dibromination:

syn_dibromination_workflow start Start step1 1. Alkene + Thianthrene S-oxide + Tf₂O in CH₂Cl₂ at -78 °C start->step1 step2 2. Stir for 1 hour at -78 °C step1->step2 step3 3. Add Tetrabutylammonium bromide (TBAB) step2->step3 step4 4. Warm to RT and stir for 12h step3->step4 workup 5. Quench, Extract, Dry, and Concentrate step4->workup purification 6. Flash Column Chromatography workup->purification product Syn-Vicinal Dibromide purification->product

Caption: Workflow for syn-dibromination.

References

Application Notes and Protocols: Meso-2,3-dibromobutane as a Substrate in E2 Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the E2 elimination reaction of meso-2,3-dibromobutane. The reaction is a classic example of stereospecific elimination, yielding (E)-2-butene as the major product. These notes will cover the reaction mechanism, stereochemistry, and a detailed experimental protocol for the synthesis and characterization of the product. All quantitative data is summarized for clarity, and key pathways are visualized using diagrams.

Introduction

Reaction Mechanism and Stereochemistry

For the E2 mechanism to occur, the molecule must adopt a conformation where the two bromine atoms are in an anti-periplanar orientation. In this conformation, the two methyl groups are on opposite sides of the molecule. The concerted departure of the two bromine atoms leads directly to the formation of (E)-2-butene, where the methyl groups are also on opposite sides of the newly formed double bond.

Diagram of the E2 Elimination Mechanism of this compound

Note: The DOT script above is a template. A static image would be used here to represent the chemical structures as Graphviz is limited in rendering complex chemical diagrams.

Caption: E2 elimination of this compound to (E)-2-butene.

Data Presentation

The primary product of the E2 elimination of this compound is (E)-2-butene. The following tables summarize the key physical and spectroscopic data for the reactant and the major product.

Table 1: Physical Properties

CompoundIUPAC NameMolar Mass ( g/mol )Boiling Point (°C)
This compound(2R,3S)-2,3-dibromobutane215.90158
(E)-2-butene(E)-but-2-ene56.110.9
(Z)-2-butene(Z)-but-2-ene56.113.7

Table 2: Spectroscopic Data for Product Identification

CompoundTechniqueChemical Shift (δ) / m/zMultiplicity / Assignment
(E)-2-butene¹H NMR (CDCl₃)5.39 ppmquartet (q), =CH
1.63 ppmdoublet (d), -CH₃
(Z)-2-butene¹H NMR (CDCl₃)5.19 ppmquartet (q), =CH
1.58 ppmdoublet (d), -CH₃
2-Butene (B3427860) IsomersMass Spec (EI)m/z 56[M]⁺ (molecular ion)
m/z 41[C₃H₅]⁺ (base peak)
m/z 27[C₂H₃]⁺

Experimental Protocols

This section details the experimental procedure for the E2 elimination of this compound using sodium iodide in acetone (B3395972).

Materials and Equipment
  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • 5% Sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)

  • Septum and needle

  • Stir bar

  • NMR tubes

  • CDCl₃

  • GC-MS vials

Experimental Workflow

experimental_workflow A Setup Reaction Apparatus B Add Reactants: - this compound - Sodium Iodide - Acetone A->B C Heat Reaction Mixture to Reflux B->C D Collect Gaseous Product ((E)-2-butene) C->D E Wash Gas with 5% Na₂S₂O₃ (aq) D->E F Dry Gas (e.g., over CaCl₂) E->F G Characterize Product: - ¹H NMR - GC-MS F->G

Caption: Workflow for the synthesis and characterization of (E)-2-butene.

Detailed Procedure
  • Reaction Setup: Assemble a 50 mL round-bottom flask with a stir bar and a reflux condenser. The top of the condenser should be fitted with a septum to allow for the removal of the gaseous product via a needle and tubing connected to a gas collection apparatus.

  • Charging the Flask: To the round-bottom flask, add this compound (e.g., 2.16 g, 10 mmol) and sodium iodide (e.g., 3.00 g, 20 mmol).

  • Solvent Addition: Add approximately 20 mL of anhydrous acetone to the flask.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically complete within 1-2 hours. The formation of a precipitate (NaBr) and a color change due to the formation of iodine (I₂) will be observed.

  • Product Collection: The gaseous (E)-2-butene product can be collected as it is formed by displacing water in an inverted graduated cylinder or by filling a gas collection bag.

  • Work-up: To remove any unreacted starting material and iodine that may have co-distilled, bubble the collected gas through a 5% sodium thiosulfate solution.

  • Drying: Dry the gaseous product by passing it through a drying tube containing a suitable drying agent like anhydrous calcium chloride.

  • Characterization:

    • ¹H NMR: Introduce the gaseous product into an NMR tube containing CDCl₃ for analysis.

    • GC-MS: Inject a sample of the gaseous product into a GC-MS to determine its purity and confirm its identity.

Expected Yield

The E2 elimination of this compound is generally an efficient reaction. Typical yields of (E)-2-butene are in the range of 80-95%.

Safety Precautions

  • This compound is a toxic andlachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetone is a flammable solvent. Ensure that the heating mantle is spark-free and that there are no open flames in the vicinity.

  • The 2-butene product is a flammable gas. Ensure proper ventilation and avoid ignition sources.

Conclusion

The E2 elimination of this compound is a robust and highly stereospecific reaction that serves as an excellent model for studying the principles of stereochemistry in elimination reactions. The protocol outlined in this document provides a reliable method for the synthesis and characterization of (E)-2-butene. This reaction is of significant pedagogical value and can be applied in synthetic strategies where the stereoselective formation of a disubstituted alkene is desired.

References

Application Notes and Protocols: Demonstrating Stereoselectivity with meso-2,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for demonstrating the principles of stereoselectivity in chemical reactions using meso-2,3-dibromobutane as a model substrate. The protocols described herein are designed for execution in a standard organic chemistry laboratory setting and are intended to yield distinct stereoisomeric products based on the chosen reaction conditions. This allows for a clear illustration of how the mechanism of a reaction dictates the stereochemical outcome.

Introduction

Stereoselectivity, the preferential formation of one stereoisomer over another, is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity and physical properties. Therefore, the ability to control the stereochemical outcome of a reaction is of paramount importance in the synthesis of chiral molecules, including active pharmaceutical ingredients.

This compound is an ideal compound for demonstrating stereoselectivity. Despite possessing two chiral centers, it is an achiral molecule due to an internal plane of symmetry. This unique structural feature allows for the formation of different geometric isomers (diastereomers) of 2-butene (B3427860) through elimination reactions, with the specific isomer produced being dependent on the reaction mechanism.

This document outlines two distinct elimination reactions of this compound that yield different stereoisomers of 2-butene:

  • Anti-Elimination with Sodium Iodide: An E2 reaction that proceeds through an anti-periplanar transition state to selectively form trans-2-butene.

  • Syn-Elimination with Zinc Dust: A reaction that is proposed to proceed through a syn-periplanar or organozinc intermediate to selectively form cis-2-butene (B86535).

Data Presentation

The expected outcomes of the reactions described in the experimental protocols are summarized below. The quantitative data represents typical results under optimized conditions.

Reaction ConditionStarting MaterialMajor ProductMinor ProductDiastereomeric Ratio (Major:Minor)Typical Yield (%)
Sodium Iodide in Acetone (B3395972)This compoundtrans-2-Butenecis-2-Butene> 95:585-95
Zinc Dust in Acetic AcidThis compoundcis-2-Butenetrans-2-Butene> 90:1080-90

Signaling Pathways and Reaction Mechanisms

The stereochemical outcome of each reaction is dictated by the preferred conformation of the starting material and the geometric constraints of the transition state.

Caption: E2 anti-elimination of this compound.

Caption: Syn-elimination of this compound with zinc.

Experimental Protocols

Safety Precautions: this compound is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetone is flammable. Acetic acid is corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Protocol 1: Stereoselective Synthesis of trans-2-Butene via Anti-Elimination

This protocol details the E2 elimination of this compound using sodium iodide in acetone to selectively produce trans-2-butene.[1][2][3]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas collection apparatus (e.g., gas syringe or collection over water)

  • Gas chromatograph (GC) equipped with a suitable column for separating light hydrocarbons.

Procedure:

  • Set up a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • To the flask, add this compound (e.g., 2.16 g, 10 mmol) and sodium iodide (e.g., 3.00 g, 20 mmol).

  • Add anhydrous acetone (20 mL) to the flask.

  • Attach the gas collection apparatus to the top of the reflux condenser.

  • Heat the reaction mixture to a gentle reflux (the boiling point of acetone is 56 °C) with continuous stirring.

  • Continue the reflux for 1 hour. The formation of a precipitate of sodium bromide may be observed.

  • Collect the gaseous product (2-butene) in the gas collection apparatus.

  • Analyze the collected gas by gas chromatography (GC) to determine the ratio of trans-2-butene to cis-2-butene.

Expected Outcome: The major product of this reaction is trans-2-butene, formed through an E2 mechanism that proceeds via an anti-periplanar transition state.

Protocol 2: Stereoselective Synthesis of cis-2-Butene via Syn-Elimination

This protocol describes the debromination of this compound with zinc dust in acetic acid, which is reported to favor the formation of cis-2-butene.[4][5][6]

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • Round-bottom flask (50 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Gas collection apparatus

  • Gas chromatograph (GC)

Procedure:

  • In a 50 mL round-bottom flask, place zinc dust (e.g., 1.31 g, 20 mmol) and a magnetic stir bar.

  • Add glacial acetic acid (10 mL) to the flask.

  • In a dropping funnel, prepare a solution of this compound (e.g., 2.16 g, 10 mmol) in glacial acetic acid (5 mL).

  • Attach the dropping funnel to the round-bottom flask and the gas collection apparatus to the side arm of the flask or via a condenser.

  • Stir the zinc suspension vigorously.

  • Add the solution of this compound dropwise from the dropping funnel to the stirred zinc suspension over a period of 15-20 minutes.

  • The reaction is exothermic; maintain the reaction temperature by cooling the flask in a water bath if necessary.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Collect the gaseous product (2-butene) in the gas collection apparatus.

  • Analyze the collected gas by gas chromatography (GC) to determine the ratio of cis-2-butene to trans-2-butene.

Expected Outcome: The major product of this reaction is cis-2-butene. The reaction with zinc is thought to proceed through a mechanism that favors syn-elimination.

Experimental Workflow

G cluster_protocol1 Protocol 1: Anti-Elimination cluster_protocol2 Protocol 2: Syn-Elimination start Start: this compound p1_reagents Add NaI and Acetone start->p1_reagents p2_reagents Add Zinc Dust and Acetic Acid start->p2_reagents p1_reflux Reflux for 1 hour p1_reagents->p1_reflux p1_collect Collect Gaseous Product p1_reflux->p1_collect analysis GC Analysis of Product Mixture p1_collect->analysis p2_addition Dropwise addition of Substrate p2_reagents->p2_addition p2_stir Stir for 30 minutes p2_addition->p2_stir p2_collect Collect Gaseous Product p2_stir->p2_collect p2_collect->analysis

Caption: Workflow for the stereoselective synthesis of 2-butene isomers.

Conclusion

The experiments detailed in these application notes provide a robust and reproducible method for demonstrating the principles of stereoselectivity. By performing these two distinct elimination reactions on this compound, researchers can clearly observe how the reaction mechanism dictates the stereochemical outcome, yielding either trans-2-butene or cis-2-butene as the major product. This understanding is crucial for the rational design of synthetic routes to stereochemically pure compounds in various fields, including drug development. The use of gas chromatography for product analysis allows for the quantitative assessment of the stereoselectivity of each reaction.

References

Synthesis of meso-2,3-Dibromobutane: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the stereoselective synthesis of meso-2,3-dibromobutane. The synthesis is achieved through the electrophilic addition of bromine to trans-2-butene. The anti-addition mechanism of this reaction dictates the stereochemical outcome, resulting in the formation of the meso diastereomer. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. Included are safety precautions, a step-by-step experimental procedure, and characterization data for the final product.

Introduction

The stereoselective synthesis of vicinal dihalides is a fundamental transformation in organic chemistry, providing key intermediates for a variety of subsequent reactions, including dehydrohalogenation and nucleophilic substitution. The bromination of alkenes is a classic example of a stereospecific reaction, where the stereochemistry of the starting alkene determines the stereochemistry of the product.

The synthesis of this compound from trans-2-butene is a prime illustration of an anti-addition reaction. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion bridge, leading to the exclusive formation of the anti-addition product. In the case of trans-2-butene, this results in the formation of this compound, a molecule with two chiral centers but which is itself achiral due to an internal plane of symmetry.

Reaction Scheme

G cluster_conditions trans-2-butene trans-2-Butene This compound This compound trans-2-butene->this compound Br2 + Br₂ solvent CH₂Cl₂ G start Start dissolve Dissolve trans-2-butene in dichloromethane start->dissolve cool Cool solution to 0°C dissolve->cool add_br2 Add bromine solution dropwise cool->add_br2 react Stir at 0°C add_br2->react quench Quench with aq. Na₂S₂O₃ react->quench separate Separate organic layer quench->separate wash Wash with water and brine separate->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate distill Purify by distillation evaporate->distill characterize Characterize product distill->characterize end End characterize->end G cluster_start trans-2-butene trans-2-Butene bromonium_ion Cyclic Bromonium Ion Intermediate trans-2-butene->bromonium_ion Electrophilic attack Br2 Br-Br bromide_ion Br⁻ bromonium_ion->bromide_ion Release of Br⁻ meso_product This compound bromonium_ion->meso_product bromide_ion->bromonium_ion Nucleophilic attack (anti-addition)

Application Notes and Protocols: Meso-2,3-dibromobutane in Stereochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

The synthesis and subsequent reactions of meso-2,3-dibromobutane serve as a fundamental model in undergraduate organic chemistry for demonstrating the principles of stereospecific reactions and stereoselective eliminations. The addition of bromine to an alkene is a classic example of a stereospecific anti-addition, where the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting dihalide product. Specifically, the bromination of trans-2-butene exclusively yields the this compound diastereomer.

This compound provides a valuable substrate for investigating elimination reactions, particularly the E2 mechanism, which is stereoselective and requires an anti-periplanar arrangement of the proton and the leaving group. The conformational analysis of this compound is crucial for predicting the product of its dehydrohalogenation. These foundational concepts are paramount in the field of drug development and complex molecule synthesis, where precise control over stereochemistry is often critical to the biological activity and safety of a pharmaceutical agent. The protocols detailed below outline the synthesis, characterization, and a common subsequent reaction of this compound, providing a robust framework for studying these core principles.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of trans-2-butene

This protocol details the stereospecific anti-addition of bromine to trans-2-butene to synthesize this compound. The reaction proceeds via a bromonium ion intermediate, leading to the exclusive formation of the meso product.

Methodology:

  • A solution of trans-2-butene in a suitable solvent (e.g., dichloromethane (B109758) or glacial acetic acid) is prepared in a round-bottom flask equipped with a stir bar and cooled in an ice bath.

  • A solution of bromine in the same solvent is added dropwise to the stirred alkene solution. The characteristic red-brown color of bromine will disappear as it reacts with the alkene.

  • The addition is continued until a faint orange or yellow color persists, indicating a slight excess of bromine and complete consumption of the alkene.

  • The reaction mixture is then warmed to room temperature.

  • The solvent is removed using a rotary evaporator.

  • The resulting crude product, a white solid, is purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexanes.

  • The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

  • The final product is characterized by determining its melting point and analyzing it via IR and NMR spectroscopy.

Protocol 2: Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Methodology:

  • Melting Point Determination: A small sample of the dried, recrystallized product is placed in a capillary tube. The melting point is determined using a standard melting point apparatus. The observed range should be narrow, indicating a pure sample.

  • Infrared (IR) Spectroscopy: An IR spectrum of the product is obtained. The spectrum should be analyzed for the presence of C-Br stretching frequencies and the absence of C=C stretching frequencies from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A ¹H NMR spectrum is acquired. Due to the molecule's symmetry, the two methyl groups and the two methine protons are chemically equivalent, leading to a simplified spectrum.

    • ¹³C NMR: A ¹³C NMR spectrum is acquired. The symmetry of the meso compound results in only two signals, one for the equivalent methyl carbons and one for the equivalent methine carbons.

Data Presentation

Table 1: Synthesis and Physical Properties of this compound
ParameterExpected Value
Theoretical YieldDependent on starting material scale
Typical Experimental Yield60-80%
AppearanceWhite crystalline solid
Melting Point18-19 °C
Boiling Point158 °C
Table 2: Spectroscopic Data for this compound
Spectroscopy TypeKey Signals and Assignments
IR Spectroscopy ~550-650 cm⁻¹ (C-Br stretch)
~2900-3000 cm⁻¹ (C-H sp³ stretch)
¹H NMR (CDCl₃) ~1.75 ppm (doublet, 6H, 2 x CH₃)
~4.10 ppm (quartet, 2H, 2 x CHBr)
¹³C NMR (CDCl₃) ~25 ppm (2 x CH₃)
~55 ppm (2 x CHBr)

Visualizations

G cluster_synthesis Synthesis & Purification cluster_reaction Further Reaction start trans-2-Butene reaction Stereospecific Anti-addition start->reaction reagents Bromine (Br2) Dichloromethane (DCM) reagents->reaction crude Crude this compound reaction->crude purify Recrystallization (Ethanol or Hexanes) crude->purify product Pure this compound purify->product mp Melting Point Determination product->mp Analysis ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr elimination Double Dehydrohalogenation (E2 Reaction with strong base) product->elimination Reactant final_product 2-Butyne elimination->final_product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Application of meso-2,3-Dibromobutane in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

meso-2,3-Dibromobutane is a vital tool in the field of physical organic chemistry for investigating and demonstrating the stereochemical requirements of various reaction mechanisms, most notably the bimolecular elimination (E2) reaction. Its unique stereochemistry, possessing two chiral centers but being achiral due to a plane of symmetry, allows for the unambiguous study of the stereospecificity of reactions. The debromination of this compound serves as a classic and instructive example of an anti-periplanar elimination, providing clear evidence for the geometric constraints of the E2 transition state.

Principle Application: Elucidation of the E2 Reaction Mechanism

The reaction of this compound with a nucleophile/base, such as the iodide ion (I⁻) in an acetone (B3395972) solvent, is a cornerstone experiment in mechanistic studies. This reaction proceeds via an E2 mechanism, which is a single, concerted step where the base abstracts a proton and the leaving group departs simultaneously. The critical requirement for this reaction to occur is an anti-periplanar arrangement of the proton being abstracted and the leaving group.

In the case of this compound, the two bromine atoms are the leaving groups. The reaction with iodide ion leads to the stereospecific formation of trans-2-butene.[1] This outcome is a direct consequence of the anti-periplanar requirement of the E2 mechanism. For the two bromine atoms to be in an anti-periplanar conformation, the two methyl groups are forced into a trans orientation, which is then reflected in the stereochemistry of the resulting alkene product.

Conversely, the debromination of the diastereomeric (d,l)-2,3-dibromobutane under the same conditions yields cis-2-butene, further highlighting the stereospecific nature of this reaction.[1] The difference in the stereochemical outcome between the meso and d,l isomers provides compelling evidence for the concerted and stereospecific nature of the E2 reaction.

Kinetic Studies

Kinetic studies have shown that the reaction of this compound with iodide ion is faster than that of the corresponding racemic mixture ((±)-2,3-dibromobutane).[2][3] This difference in reaction rates can be attributed to the steric interactions in the transition state. In the anti-periplanar transition state of the meso isomer leading to trans-2-butene, the two methyl groups are in a less sterically hindered arrangement compared to the transition state of the racemic isomer leading to cis-2-butene, where the methyl groups are in a more crowded cis-position.[2][3] This results in a lower activation energy for the elimination from the meso isomer.[2]

Data Presentation

ReactantReagent/SolventMajor ProductStereochemistry of ReactionRelative Rate
This compoundNaI in Acetonetrans-2-ButeneAnti-eliminationFaster
(d,l)-2,3-DibromobutaneNaI in Acetonecis-2-ButeneAnti-eliminationSlower

Experimental Protocols

Protocol 1: Stereospecific Debromination of this compound with Sodium Iodide

This protocol outlines the procedure for the debromination of this compound to demonstrate the anti-periplanar nature of the E2 reaction.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas chromatograph (GC) for product analysis

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of this compound in anhydrous acetone.

  • Addition of Reagent: Add a molar excess of sodium iodide to the solution.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.

  • Work-up: After the reaction is complete (e.g., after a predetermined time or when no more starting material is observed by TLC), cool the reaction mixture to room temperature.

  • Isolation of Product: The gaseous product, trans-2-butene, can be collected in a gas sampling bag or dissolved in a suitable solvent for analysis. Alternatively, the reaction mixture can be carefully distilled to collect the volatile alkene.

  • Product Analysis: Analyze the collected gas or distillate by gas chromatography (GC) to determine the stereoselectivity of the reaction. Compare the retention time with that of authentic samples of cis- and trans-2-butene.

Expected Outcome: The GC analysis should show a major peak corresponding to trans-2-butene, confirming the stereospecificity of the anti-elimination.

Mandatory Visualization

Caption: E2 mechanism for the debromination of this compound.

Experimental_Workflow start Dissolve this compound in anhydrous acetone add_nai Add excess Sodium Iodide (NaI) start->add_nai reflux Heat the mixture to reflux add_nai->reflux monitor Monitor reaction by NaBr precipitation reflux->monitor cool Cool the reaction mixture monitor->cool collect Collect gaseous product (trans-2-butene) cool->collect analyze Analyze product by Gas Chromatography (GC) collect->analyze end Confirm formation of trans-2-butene analyze->end

Caption: Experimental workflow for the debromination of this compound.

References

Troubleshooting & Optimization

common side products in the synthesis of meso-2,3-dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of meso-2,3-dibromobutane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Presence of cis-2-butene (B86535) in the starting material, leading to the formation of the racemic mixture (2R,3R)- and (2S,3S)-2,3-dibromobutane.[1][2]Ensure the purity of the trans-2-butene starting material. Use a starting material with the highest possible isomeric purity.
Reaction with a nucleophilic solvent.Use an inert, aprotic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) to avoid the formation of halohydrins.[1][3][4]
Presence of an Oxygenated Impurity (e.g., 3-bromo-2-butanol) Use of a protic or nucleophilic solvent, such as water or an alcohol.[1][4][5]The solvent can act as a nucleophile and attack the bromonium ion intermediate. It is crucial to use a dry, inert solvent.[1][4]
Formation of an Unexpected Stereoisomer (Racemic Mixture) The starting material was cis-2-butene instead of trans-2-butene.[1][2]The addition of bromine to alkenes is a stereospecific reaction. To obtain the meso product, trans-2-butene must be used. The use of cis-2-butene will yield a racemic mixture of enantiomers.[1][2]
Disappearance of Bromine Color, but Product is Not the Desired Dibromide Presence of other nucleophiles in the reaction mixture.If water or alcohols are present, they can compete with the bromide ion to attack the bromonium ion, leading to bromohydrin formation.[1][4][5]
Potential for Radical Reaction Side Products Exposure to light.Some sources suggest conducting the bromination in the dark to prevent the initiation of radical side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my product a racemic mixture instead of the meso compound?

A1: The synthesis of this compound is stereospecific. This means the stereochemistry of the starting material directly determines the stereochemistry of the product. To obtain this compound, you must start with trans-2-butene. If you start with cis-2-butene, the product will be a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[1][2]

Q2: I detected 3-bromo-2-butanol as a significant side product. How can I avoid this?

A2: The formation of 3-bromo-2-butanol, a type of bromohydrin, occurs when a nucleophilic solvent like water is present in the reaction mixture.[1][4] Water can effectively compete with the bromide ion to attack the cyclic bromonium ion intermediate. To prevent this, ensure your glassware is dry and use an inert, aprotic solvent like dichloromethane or carbon tetrachloride.[1][3]

Q3: Could elimination reactions be a source of impurities?

A3: While the primary reaction is an addition, subsequent elimination reactions can occur, particularly if a base is present or during workup and purification. The desired product, this compound, can undergo E2 elimination to revert to 2-butene. Similarly, related alkyl halides can also undergo elimination.[6][7][8] To minimize this, neutral conditions should be maintained throughout the synthesis and purification process.

Q4: Is it necessary to run the reaction in the dark?

A4: While the primary mechanism is an electrophilic addition, some protocols recommend performing the bromination in the absence of light.[3] This is to avoid the initiation of a radical chain reaction pathway, which could lead to a different product distribution and potentially more complex side products.

Experimental Protocols

A detailed experimental protocol for the bromination of trans-2-butene is as follows:

  • Materials: trans-2-butene, bromine, and an inert solvent (e.g., dichloromethane, CH₂Cl₂).

  • Setup: In a fume hood, dissolve trans-2-butene in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Reaction: Slowly add a solution of bromine in the same inert solvent to the stirred solution of trans-2-butene. The characteristic reddish-brown color of the bromine should disappear as it reacts.[1]

  • Monitoring: Continue the addition until a faint bromine color persists, indicating the consumption of the alkene.

  • Workup: After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to quench any excess bromine. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or recrystallization.

Data Presentation

Product Starting Alkene Common Side Products/Impurities
This compoundtrans-2-buteneRacemic (2R,3R)- and (2S,3S)-2,3-dibromobutane (if cis-2-butene is present as an impurity)[1][2], 3-bromo-2-butanol (if water is present)[1][4]

Visualizations

Synthesis_of_meso_2_3_dibromobutane cluster_main Main Reaction Pathway cluster_side1 Side Reaction from Isomeric Impurity cluster_side2 Side Reaction from Nucleophilic Solvent trans_butene trans-2-Butene bromonium_ion Bromonium Ion Intermediate trans_butene->bromonium_ion + Br₂ bromine Br₂ meso_product This compound (Desired Product) bromonium_ion->meso_product + Br⁻ racemic_product Racemic (±)-2,3-dibromobutane (Side Product) bromonium_ion->racemic_product + Br⁻ bromohydrin 3-Bromo-2-butanol (Side Product) bromonium_ion->bromohydrin + H₂O cis_butene cis-2-Butene (Impurity) cis_butene->bromonium_ion + Br₂ water H₂O (Solvent Impurity)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Logic start Experiment Start check_product Analyze Product Mixture start->check_product desired_product Desired Product: This compound check_product->desired_product Only desired product racemic_impurity Racemic Mixture Detected? check_product->racemic_impurity Impurities present success Synthesis Successful desired_product->success check_starting_material Action: Verify purity of trans-2-butene racemic_impurity->check_starting_material Yes oxygenated_impurity Oxygenated Impurity (e.g., Bromohydrin) Detected? racemic_impurity->oxygenated_impurity No check_starting_material->start Re-run experiment check_solvent Action: Ensure anhydrous and aprotic solvent oxygenated_impurity->check_solvent Yes low_yield Low Yield? oxygenated_impurity->low_yield No check_solvent->start Re-run experiment review_conditions Action: Review all conditions (temp, light, stoichiometry) low_yield->review_conditions Yes low_yield->success No (Acceptable Yield) review_conditions->start Re-run experiment

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of meso-2,3-dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of racemic impurities from meso-2,3-dibromobutane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating this compound from its racemic impurities?

The separation is possible because this compound and the racemic enantiomers ((2R,3R)- and (2S,3S)-2,3-dibromobutane) are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images. A key characteristic of diastereomers is that they have different physical properties, such as boiling point, melting point, and solubility, which can be exploited for separation.

Q2: What are the stereoisomers of 2,3-dibromobutane (B42614)?

2,3-dibromobutane has two chiral centers, leading to three unique stereoisomers:

  • (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane : This pair of molecules are non-superimposable mirror images of each other, known as enantiomers. An equal mixture of these two is a racemic mixture.

  • (2R,3S)-2,3-dibromobutane : This is a meso compound. It has chiral centers, but it is achiral overall due to an internal plane of symmetry. It is a diastereomer of both the (2R,3R) and (2S,3S) isomers.[1]

Q3: Which separation technique is most effective for this purification?

Fractional distillation is the most effective and practical method for separating this compound from its racemic counterpart on a laboratory scale. This is due to the difference in their boiling points. While other techniques like chromatography exist, fractional distillation is generally more suitable for purifying bulk quantities.

Q4: Why is recrystallization not a suitable method?

Standard recrystallization is not a viable method because both this compound and the racemic mixture are liquids at room temperature, with very low melting points around -24°C.[2][3] Freeze crystallization would be challenging as their melting points are nearly identical.

Q5: How can I confirm the purity of my separated this compound?

The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is an excellent method to check for the presence of the racemic diastereomers, as they will likely have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the meso and racemic forms are distinct due to their different symmetries. Comparing the obtained spectrum with a reference spectrum of pure this compound can confirm purity.

  • Refractive Index: A precise measurement of the refractive index can be compared against the known value for the pure meso isomer.

Stereoisomer Relationships

The diagram below illustrates the stereochemical relationships between the isomers of 2,3-dibromobutane.

G cluster_racemic Racemic Pair (Enantiomers) RR (2R,3R)-2,3-dibromobutane SS (2S,3S)-2,3-dibromobutane RR->SS Mirror Images (Non-superimposable) MESO This compound (2R,3S) RR->MESO Diastereomers SS->MESO Diastereomers

Caption: Stereochemical relationships in 2,3-dibromobutane.

Physical Properties for Separation

The difference in boiling points is the critical factor for successful purification via fractional distillation.

PropertyThis compoundRacemic (d,l)-2,3-dibromobutane (or mixture)
Boiling Point 157-161°C at 760 mmHg[2][4]~166-167°C at 760 mmHg[5]
Melting Point -24°C[2][3]Data unavailable (likely similar to meso)
Density (25°C) ~1.77 g/mL[4]~1.76 g/mL[5][6][7][8][9]
Refractive Index (20°C) ~1.515[2]~1.513[5][6][7][8]

Experimental Protocol: Fractional Distillation

This protocol details the separation of this compound from a mixture containing racemic impurities.

Objective: To isolate pure this compound, which has a lower boiling point than the racemic diastereomers.

Apparatus:

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flask(s)

  • Heating mantle with a stirrer or boiling chips

  • Clamps and stands to secure the apparatus

  • Insulating material (glass wool or aluminum foil) for the column

Procedure Workflow:

G A 1. Setup Apparatus B 2. Charge Flask A->B C 3. Insulate Column B->C D 4. Begin Heating C->D E 5. Reach Thermal Equilibrium D->E F 6. Collect First Fraction (Forerun) E->F G 7. Collect Meso Fraction (~157-161°C) F->G H 8. Collect Intermediate Fraction G->H I 9. Stop Distillation H->I J 10. Analyze Purity (GC, NMR) I->J

Caption: Workflow for purification by fractional distillation.

Detailed Steps:

  • Apparatus Setup: Assemble the fractional distillation apparatus securely. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charge the Flask: Add the impure mixture of 2,3-dibromobutane and a few boiling chips (or a magnetic stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient separation.

  • Heating: Begin heating the distillation pot gently. If using a stir bar, ensure it is stirring at a steady rate.

  • Equilibration: As the mixture boils, you will see a condensation ring rise slowly up the column. Allow the column to reach thermal equilibrium, where vapor is condensing and revaporizing on the column packing, without any distillate being collected. This may take 15-30 minutes.

  • Collect Forerun: Slowly increase the heating rate to allow the vapor to pass the thermometer and enter the condenser. Collect the first few milliliters of distillate in a separate receiving flask. This "forerun" may contain more volatile impurities.

  • Collect Meso Fraction: The temperature should stabilize at the boiling point of the lower-boiling component, which is the this compound (~157-161°C). Collect the distillate in a clean, pre-weighed receiving flask as long as the temperature remains constant.

  • Intermediate Fraction: If the temperature begins to rise sharply, it indicates that the higher-boiling racemic mixture is starting to distill. Switch to a new receiving flask to collect this intermediate fraction.

  • Stop Distillation: Once the temperature rises to the boiling point of the racemic mixture (~166-167°C) or when only a small amount of liquid remains in the distillation pot, turn off the heat. Never distill to dryness.

  • Analysis: Analyze the collected meso fraction for purity using GC or NMR.

Troubleshooting Guide

Problem: The temperature at the distillation head is fluctuating and not holding steady.

  • Possible Cause 1: The heating rate is too high or too low.

    • Solution: Adjust the heating mantle to provide slow, steady heating. Ensure the distillation rate is controlled to about 1-2 drops per second.

  • Possible Cause 2: The fractionating column is not properly insulated.

    • Solution: Ensure the column is well-wrapped with glass wool or foil to prevent heat loss and maintain a proper temperature gradient.

  • Possible Cause 3: The mixture is bumping due to insufficient boiling chips or stirring.

    • Solution: Ensure fresh boiling chips were added or that the magnetic stirrer is functioning correctly.

Problem: The separation is poor; the collected "meso" fraction is still contaminated with the racemic isomer.

  • Possible Cause 1: The fractionating column is not efficient enough.

    • Solution: Use a longer column or one with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.

  • Possible Cause 2: The distillation was conducted too quickly.

    • Solution: A slow distillation rate is crucial for allowing the necessary vapor-liquid equilibria to be established in the column. Repeat the distillation at a much slower rate.

Problem: No distillate is being collected even though the pot is boiling.

  • Possible Cause: Insufficient heating to overcome the heat loss in the column and head.

    • Solution: Increase the heating rate slightly. Check that the column is properly insulated. Ensure the condenser water is not flowing too fast or is too cold, which could cause the vapor to condense and return to the pot before reaching the collection arm.

References

Technical Support Center: Purification of meso-2,3-dibromobutane by Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of meso-2,3-dibromobutane from a mixture containing its racemic form (dl-2,3-dibromobutane) via fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the separation of this compound from its racemic form by fractional crystallization?

A1: The separation is possible due to the differences in the physical properties of diastereomers.[1] this compound and the enantiomers that constitute the racemic mixture ((2R,3R)- and (2S,3S)-2,3-dibromobutane) are diastereomers of each other. Diastereomers have distinct physical properties, including melting points and solubilities in various solvents.[1] Fractional crystallization exploits these solubility differences. By carefully selecting a solvent and controlling the temperature, the less soluble diastereomer (ideally the meso form) will crystallize out of the solution first, allowing for its separation from the more soluble racemic form which remains in the mother liquor.

Q2: How do I select an appropriate solvent for the fractional crystallization of this compound?

A2: The ideal solvent is one in which both the meso and racemic forms are sparingly soluble at low temperatures but have significantly different solubilities at higher temperatures. A good starting point is to screen various solvents with different polarities. Alcohols, such as ethanol (B145695) or methanol, are often good candidates for crystallizing polar compounds. The goal is to find a solvent where the desired meso-isomer has low solubility at a cold temperature, while the racemic isomer is more soluble. This differential solubility is key to achieving good separation.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material. This is often due to the solution being too supersaturated or the cooling rate being too rapid. To prevent this, you can try the following:

  • Use a more dilute solution to avoid high supersaturation.

  • Employ a slower cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Ensure good agitation during cooling to promote uniform crystal growth.

  • Select a different solvent system where the compound is less soluble.

Q4: How can I improve the yield and purity of the crystallized this compound?

A4: To improve yield and purity, consider the following:

  • Optimize the solvent: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the meso and racemic forms.

  • Control the cooling rate: A slow cooling process generally leads to the formation of purer crystals.

  • Recrystallization: The collected crystals can be recrystallized one or more times from the same or a different solvent to enhance purity. Each recrystallization step will result in some loss of product, so a balance between purity and yield must be found.

  • Seeding: If you have a pure crystal of this compound, adding a small "seed" crystal to the supersaturated solution can induce crystallization of the desired isomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated; the compound is too soluble in the chosen solvent.- Concentrate the solution by carefully evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., using a dry ice/acetone bath).- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.- Try a different solvent in which the compound is less soluble.
The compound "oils out" instead of crystallizing. The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent might be too high.- Dilute the solution with more solvent.- Ensure a very slow cooling rate. Insulate the flask to slow down heat transfer.- Use a lower-boiling point solvent if possible.
The recovered crystals have a low melting point and/or are impure. Co-crystallization of the meso and racemic forms has occurred. The cooling was too rapid, trapping impurities.- Recrystallize the product. It may take several recrystallizations to achieve high purity.- Slow down the cooling rate during crystallization.- Ensure the crystals are washed with a small amount of cold fresh solvent after filtration to remove residual mother liquor.
The yield of the purified meso-isomer is very low. The meso-isomer has significant solubility in the mother liquor at the crystallization temperature. Multiple recrystallization steps have led to product loss.- Cool the crystallization mixture to the lowest practical temperature to minimize solubility.- Minimize the number of recrystallization steps if the desired purity has been achieved.- After filtering the crystals, the mother liquor can be concentrated and cooled again to obtain a second, likely less pure, crop of crystals.

Physical Properties of 2,3-Dibromobutane (B42614) Stereoisomers

PropertyThis compound(±)-2,3-dibromobutane (Racemic)
Molecular Formula C₄H₈Br₂C₄H₈Br₂
Molecular Weight 215.91 g/mol 215.91 g/mol
Melting Point -24 °C[2][3]Diastereomers have different physical properties, but a specific melting point for the racemic mixture is not readily available.
Boiling Point 157 °C[2]166-167 °C[4]
Density ~1.767 g/mL at 25 °C~1.76 g/mL

Experimental Protocol: Purification of this compound by Fractional Crystallization

This protocol provides a general guideline. The choice of solvent and specific temperatures may require optimization.

Materials:

  • Mixture of meso- and racemic-2,3-dibromobutane

  • Selected crystallization solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the mixture of 2,3-dibromobutane isomers into an Erlenmeyer flask. Add a small amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to ensure the solution is saturated.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools. For optimal results, do not disturb the flask during this initial cooling period.

  • Inducing Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, you can try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass stirring rod or by adding a seed crystal of pure this compound.

  • Maximizing Yield: Once crystal formation has started and the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the less soluble meso-isomer.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble racemic isomer.

  • Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum for a period or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven at a low temperature can be used.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value for the meso-isomer indicates high purity. If the melting point range is broad, the crystals are likely still impure and may require another recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Fractional Crystallization cluster_setup Setup cluster_crystallization Crystallization cluster_isolation Isolation & Purification cluster_analysis Analysis start Start with meso/racemic mixture dissolve Dissolve in minimum hot solvent start->dissolve cool_rt Slowly cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum filtration cool_ice->filtrate wash Wash with cold solvent filtrate->wash mother_liquor mother_liquor filtrate->mother_liquor Mother liquor (contains racemic form) dry Dry the crystals wash->dry analyze Assess purity (e.g., melting point) dry->analyze analyze->dissolve Recrystallize if impure end Pure this compound analyze->end

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide Troubleshooting Crystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_purity Low Purity / Yield start Crystallization Problem no_crystals Is the solution clear after cooling? start->no_crystals oiling_out Did an oil form instead of crystals? start->oiling_out low_purity Are the crystals impure or yield low? start->low_purity concentrate Concentrate solution no_crystals->concentrate Yes lower_temp Use lower temperature concentrate->lower_temp add_antisolvent Add anti-solvent lower_temp->add_antisolvent dilute Dilute solution oiling_out->dilute Yes slower_cooling Cool more slowly dilute->slower_cooling recrystallize Recrystallize product low_purity->recrystallize Yes optimize_solvent Optimize solvent recrystallize->optimize_solvent

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing the Yield of meso-2,3-Dibromobutane from trans-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of meso-2,3-dibromobutane from trans-2-butene. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered during this stereospecific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the bromination of trans-2-butene?

The bromination of trans-2-butene is a stereospecific reaction that proceeds via an anti-addition mechanism. This means that the two bromine atoms add to opposite faces of the double bond. Consequently, the reaction of trans-2-butene with bromine (Br₂) exclusively yields this compound. This product has two chiral centers but is achiral overall due to an internal plane of symmetry.

Q2: What is the mechanism of bromine addition to trans-2-butene?

The reaction proceeds through a two-step electrophilic addition mechanism.

  • Formation of a cyclic bromonium ion: The electron-rich double bond of trans-2-butene attacks a bromine molecule, displacing a bromide ion and forming a bridged, cyclic bromonium ion intermediate.

  • Nucleophilic attack by bromide: The bromide ion then attacks one of the carbon atoms of the cyclic bromonium ion from the side opposite to the bridging bromine atom (anti-attack). This backside attack leads to the formation of this compound.

Q3: Why is the meso product formed instead of a racemic mixture?

The formation of the meso product is a direct consequence of the anti-addition of bromine to the trans configuration of the starting alkene. The specific geometry of the trans-alkene and the anti-addition mechanism constrain the stereochemistry of the product, leading to the formation of the achiral meso compound. In contrast, the bromination of cis-2-butene (B86535) results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.

Q4: What are common side reactions that can lower the yield of this compound?

Several side reactions can occur, impacting the overall yield and purity of the desired product:

  • Halohydrin formation: If water is present in the reaction mixture (e.g., as a solvent or impurity), it can act as a nucleophile and attack the bromonium ion intermediate. This results in the formation of a bromohydrin (in this case, 3-bromo-2-butanol) as a significant byproduct.

  • Radical substitution: In the presence of UV light or high temperatures, a free-radical substitution reaction can occur, leading to the bromination of the methyl groups of the butene starting material or the product. It is advisable to perform the reaction in the dark and at controlled, low temperatures.

  • Isomerization of the starting material: If the trans-2-butene starting material contains cis-2-butene as an impurity, the corresponding racemic diastereomer will be formed, complicating purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Presence of water leading to halohydrin formation. 4. Evaporation of volatile starting material or product.1. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion. 2. Ensure efficient extraction and minimize transfers. Use cold solvents for washing to reduce solubility losses. 3. Use anhydrous solvents and dry glassware. 4. Perform the reaction in a closed system at a low temperature.
Product is a mixture of diastereomers 1. Starting material is a mixture of cis- and trans-2-butene.1. Use high-purity trans-2-butene. The purity of the starting material can be verified by GC analysis prior to the reaction.
Presence of a significant amount of bromohydrin byproduct 1. Use of a protic solvent (e.g., water, alcohols). 2. Presence of water in an aprotic solvent.1. Use an inert, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). 2. Ensure the solvent is anhydrous by using a freshly opened bottle or by drying it over a suitable drying agent.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to side reactions or decomposition. 2. Exposure to light, inducing radical reactions.1. Maintain a low reaction temperature, typically at or below room temperature. An ice bath can be used to control the temperature. 2. Wrap the reaction vessel in aluminum foil to protect it from light.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • trans-2-butene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve a known amount of trans-2-butene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Addition of Bromine: Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of anhydrous dichloromethane, to the stirred solution of trans-2-butene using a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts. The addition should be carried out dropwise to maintain control over the reaction temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. The reaction progress can be monitored by the disappearance of the bromine color.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining bromine and hydrobromic acid. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to obtain pure this compound.

Visualizations

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product trans-2-butene trans-2-Butene bromonium Cyclic Bromonium Ion trans-2-butene->bromonium Electrophilic Attack Br2 Br₂ Br2->bromonium meso This compound bromonium->meso Nucleophilic Attack (Anti-addition)

Caption: Reaction mechanism for the synthesis of this compound.

ExperimentalWorkflow A Dissolve trans-2-butene in anhydrous CH₂Cl₂ B Cool in ice bath A->B C Slowly add Br₂ solution B->C D Stir and monitor reaction C->D E Quench with NaHCO₃ solution D->E F Extract with CH₂Cl₂ E->F G Wash and dry organic layer F->G H Remove solvent G->H I Recrystallize (optional) H->I J Obtain pure this compound I->J

Caption: A typical experimental workflow for the synthesis.

TroubleshootingTree start Low Yield or Impure Product? q1 Is the product a mixture of diastereomers? start->q1 a1_yes Yes q1->a1_yes Check GC of starting material a1_no No q1->a1_no s1 Check purity of trans-2-butene starting material. a1_yes->s1 q2 Is bromohydrin present as a byproduct? a1_no->q2 a2_yes Yes q2->a2_yes Check for water contamination a2_no No q2->a2_no s2 Use anhydrous solvents and glassware. a2_yes->s2 q3 Are there multiple unidentified byproducts? a2_no->q3 a3_yes Yes q3->a3_yes Review reaction conditions a3_no No q3->a3_no s3 Control temperature and protect from light. a3_yes->s3 end Consult further analytical data. a3_no->end

Caption: A troubleshooting decision tree for the synthesis.

Technical Support Center: Stereoselective Synthesis of meso-2,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of meso-2,3-dibromobutane. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for the stereoselective synthesis of this compound?

A1: The stereoselective synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) to trans-2-butene. The reaction proceeds via a cyclic bromonium ion intermediate, which undergoes anti-addition of the bromide ion. This stereospecific mechanism dictates that the trans stereochemistry of the starting alkene leads to the formation of the meso diastereomer.[1][2]

Q2: Why does the bromination of cis-2-butene (B86535) not yield this compound?

A2: The bromination of cis-2-butene also proceeds through an anti-addition mechanism. However, due to the cis stereochemistry of the starting material, the anti-addition results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, not the meso compound.

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The most common side reaction is the formation of bromohydrins if water is present in the reaction mixture. The water molecule can act as a nucleophile and attack the bromonium ion, leading to the incorporation of a hydroxyl group in the product. Additionally, if the starting trans-2-butene is contaminated with its cis-isomer, the corresponding racemic diastereomer will be formed as an impurity.

Q4: How can I confirm the stereochemistry of the product?

A4: The stereochemistry of the product can be confirmed using several analytical techniques:

  • Melting Point: this compound has a distinct melting point which is different from the racemic mixture.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the meso and racemic diastereomers due to their different symmetries.

  • Polarimetry: The meso compound is achiral and therefore optically inactive, meaning it will not rotate plane-polarized light. The racemic mixture will also be optically inactive, but it can be resolved into optically active enantiomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Loss of volatile starting material (trans-2-butene is a gas at room temperature). 3. Formation of side products. 4. Loss of product during workup and purification.1. Ensure dropwise addition of bromine to prevent its excess at any point. Monitor the reaction progress using TLC (if applicable) or by observing the disappearance of the bromine color. 2. Perform the reaction at a low temperature (e.g., 0°C or below) to minimize the evaporation of trans-2-butene. 3. Use a non-nucleophilic, anhydrous solvent to prevent the formation of bromohydrins or other solvated products. 4. Optimize the extraction and crystallization steps to minimize product loss.
Formation of Racemic Diastereomer 1. Contamination of trans-2-butene with cis-2-butene. 2. Isomerization of the starting material.1. Use high-purity trans-2-butene. Verify the purity of the starting material by GC before use. 2. Avoid conditions that could lead to alkene isomerization, such as strong acids or high temperatures for prolonged periods.
Product is a colored oil instead of a crystalline solid 1. Presence of unreacted bromine. 2. Formation of oily side products.1. After the reaction is complete, add a small amount of a scavenger alkene (e.g., cyclohexene) to consume any excess bromine.[3] 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) to remove impurities.
Difficulty in Crystallization 1. Presence of impurities that inhibit crystal formation. 2. Inappropriate solvent for crystallization.1. Ensure the crude product is thoroughly washed to remove any residual starting materials or soluble byproducts. 2. Perform a solvent screen to find the optimal solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.

Experimental Protocols

Key Experiment: Stereoselective Bromination of trans-2-Butene

This protocol is a generalized procedure and should be adapted with appropriate safety precautions in a laboratory setting.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-2-butene in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine in anhydrous dichloromethane dropwise to the stirred solution of trans-2-butene. The reddish-brown color of bromine should disappear upon addition. Continue the addition until a faint persistent orange color is observed, indicating a slight excess of bromine.

  • Stir the reaction mixture at 0°C for an additional 30 minutes.

  • Quench the reaction by adding a small amount of a scavenger alkene (e.g., cyclohexene) until the orange color disappears.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any residual HBr.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from ethanol to obtain crystalline this compound.

Visualizations

Reaction Workflow

G Workflow for the Synthesis of this compound A Dissolve trans-2-butene in anhydrous CH₂Cl₂ B Cool to 0°C A->B C Dropwise addition of Br₂ in CH₂Cl₂ B->C D Reaction Monitoring (disappearance of Br₂ color) C->D E Quench with scavenger alkene D->E F Aqueous Workup (NaHCO₃, H₂O, Brine) E->F G Drying and Solvent Removal F->G H Recrystallization (Ethanol) G->H I Pure this compound H->I

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield A Low Yield of This compound B Check for unreacted starting material (TLC/GC) A->B C Analyze for diastereomeric impurity (NMR/GC) A->C D Check for bromohydrin formation (IR/MS) A->D E Incomplete Reaction B->E F Contaminated Starting Material (cis-2-butene impurity) C->F G Presence of Water D->G H Increase reaction time or ensure stoichiometric Br₂ E->H I Use high-purity trans-2-butene F->I J Use anhydrous solvents and reagents G->J

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

References

preventing the formation of dl-2,3-dibromobutane during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dibromobutane (B42614). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the synthesis, with a focus on controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the formation of the dl-2,3-dibromobutane racemic mixture in my synthesis?

A1: The formation of the dl-racemic mixture of 2,3-dibromobutane is a direct consequence of the stereochemistry of the starting alkene. To prevent its formation, you must use trans-2-butene as your starting material. The addition of bromine (Br₂) to trans-2-butene stereospecifically yields meso-2,3-dibromobutane.[1][2] Conversely, using cis-2-butene (B86535) as the starting material will result in the formation of the undesired dl-2,3-dibromobutane, which is a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.

Q2: What is the mechanism that dictates the stereochemical outcome of the bromination of 2-butene (B3427860)?

A2: The bromination of alkenes proceeds through an anti-addition mechanism.[1][2] Initially, the bromine molecule is polarized by the electron-rich double bond of the alkene, leading to the formation of a cyclic bromonium ion intermediate. This intermediate shields one face of the molecule. The bromide ion (Br⁻) then attacks the bromonium ion from the opposite (anti) face in an Sₙ2-like manner, causing the ring to open. This anti-addition mechanism is responsible for the specific stereochemical relationship between the starting alkene and the dibrominated product.

Q3: Are there any common side reactions I should be aware of?

A3: Yes, a common side reaction is the formation of a bromohydrin if water is present in the reaction mixture. Water can act as a nucleophile and attack the bromonium ion intermediate, leading to the incorporation of a hydroxyl (-OH) group and a bromine atom on adjacent carbons. To avoid this, it is crucial to use an anhydrous, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄).

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereoisomers of 2,3-dibromobutane have distinct physical properties that can be used for identification. The most reliable methods are:

  • Melting Point Analysis: The meso and dl-isomers have different melting points.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the meso and dl forms due to their different symmetries.

  • Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), especially with a chiral stationary phase, can separate the different stereoisomers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Formation of dl-2,3-dibromobutane Use of cis-2-butene as the starting material.Use trans-2-butene to obtain this compound. Ensure the purity of the starting alkene.
Low Yield Incomplete reaction. Loss of product during workup. Side reactions.Monitor the reaction progress using TLC or GC. Ensure the reaction goes to completion. Optimize extraction and purification steps. Use an anhydrous, inert solvent to prevent bromohydrin formation.
Product is a mixture of stereoisomers Impure starting alkene (a mixture of cis- and trans-2-butene).Purify the starting alkene before the reaction. Analyze the starting material for isomeric purity.
Difficulty in product purification The meso and dl-diastereomers have different physical properties.[3]Diastereomers can be separated by fractional distillation or crystallization.[3][4] Enantiomers (the dl-pair) require chiral resolution techniques.
Reaction does not start Low reaction temperature. Inactive bromine source.Gently warm the reaction mixture. Ensure the bromine solution is fresh and has not been exposed to light for extended periods.

Data Presentation

The stereochemical outcome of the bromination of 2-butene is highly dependent on the geometry of the starting alkene. The following table summarizes the expected products and their physical properties.

Starting MaterialProductStereochemistryBoiling Point (°C)
trans-2-ButeneThis compound(2R, 3S)~158
cis-2-Butenedl-2,3-DibromobutaneRacemic mixture of (2R, 3R) and (2S, 3S)~158

Experimental Protocols

Protocol 1: Synthesis of this compound from trans-2-Butene

This protocol is designed to exclusively synthesize the meso diastereomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-2-butene in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in the same anhydrous solvent to the stirred solution of trans-2-butene. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the consumption of the alkene. The reaction is typically rapid at low temperatures.

  • Workup: Quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove any excess bromine. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Synthesis of dl-2,3-Dibromobutane from cis-2-Butene

This protocol will yield the racemic mixture of enantiomers.

  • Reaction Setup: Follow the same setup as in Protocol 1, but use cis-2-butene as the starting material.

  • Bromine Addition: The procedure for bromine addition is the same as for the trans-isomer.

  • Reaction Monitoring and Workup: Follow the same monitoring and workup procedures as outlined in Protocol 1.

  • Purification: The resulting dl-2,3-dibromobutane can be purified by fractional distillation.

Visualizations

Diagram 1: Stereospecific Bromination of 2-Butene Isomers

G cluster_start Starting Materials cluster_reagent Reagent cluster_product Products trans-2-Butene trans-2-Butene This compound This compound trans-2-Butene->this compound Anti-addition cis-2-Butene cis-2-Butene dl-2,3-Dibromobutane dl-2,3-Dibromobutane cis-2-Butene->dl-2,3-Dibromobutane Anti-addition Br2 Br2

Caption: Stereospecific outcome of bromine addition to trans- and cis-2-butene.

Diagram 2: Experimental Workflow for Stereoselective Synthesis

G Start Start Select Alkene Select Alkene Start->Select Alkene trans-2-Butene trans-2-Butene Select Alkene->trans-2-Butene For meso cis-2-Butene cis-2-Butene Select Alkene->cis-2-Butene For dl Reaction Setup Reaction Setup trans-2-Butene->Reaction Setup cis-2-Butene->Reaction Setup Bromination Bromination Reaction Setup->Bromination Workup Workup Bromination->Workup Purification Purification Workup->Purification meso-Product meso-Product Purification->meso-Product From trans dl-Product dl-Product Purification->dl-Product From cis End End meso-Product->End dl-Product->End

Caption: General experimental workflow for the synthesis of 2,3-dibromobutane stereoisomers.

References

Technical Support Center: Troubleshooting Low Yield in the Bromination of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of alkenes. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bromination reaction has a low yield, and I observe the formation of a byproduct containing a hydroxyl group. What is the likely cause and how can I prevent it?

A1: The most common cause for the formation of a hydroxyl-containing byproduct is the presence of water in your reaction mixture. Alkenes react with bromine to form a cyclic bromonium ion intermediate. If water is present, it can act as a nucleophile and attack this intermediate, leading to the formation of a bromohydrin instead of the desired vicinal dibromide.[1][2][3][4][5] This side reaction is often a major contributor to low yields of the dibrominated product.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that your solvent is thoroughly dried before use. Solvents like dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid are commonly used and should be appropriately dried using standard laboratory procedures.[3][6]

  • Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried before use to remove any adsorbed moisture. Ensure that your alkene and any other reagents are free from water.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Below is a diagram illustrating the competing reaction pathways in the presence of water.

G Alkene Alkene + Br₂ Bromonium Bromonium Ion Intermediate Alkene->Bromonium Dibromide Desired Product (Vicinal Dibromide) Bromonium->Dibromide Attack by Br⁻ Bromohydrin Side Product (Bromohydrin) Bromonium->Bromohydrin Attack by H₂O Br_ion Br⁻ H2O H₂O (Nucleophile) G Alkene Alkene Addition Electrophilic Addition (High [Br₂], Dark, Polar Solvent) Alkene->Addition Substitution Free-Radical Substitution (Low [Br₂], Light/Heat, Radical Initiator) Alkene->Substitution Dibromide Vicinal Dibromide Addition->Dibromide AllylicBromide Allylic Bromide Substitution->AllylicBromide G Start Low Yield in Bromination Reaction CheckByproducts Analyze Crude Mixture (NMR, MS, etc.) for Byproducts Start->CheckByproducts Hydroxyl Hydroxyl or Alkoxy Byproducts Present? CheckByproducts->Hydroxyl Byproducts found Incomplete Incomplete Reaction? CheckByproducts->Incomplete No byproducts Allylic Allylic Bromination Product Present? Hydroxyl->Allylic No Dry Solution: - Use anhydrous solvents - Dry glassware - Inert atmosphere Hydroxyl->Dry Yes Elimination Elimination Products (Alkene, Alkyne)? Allylic->Elimination No Dark Solution: - Protect from light - Avoid radical initiators - Use non-radical Br₂ source Allylic->Dark Yes Elimination->Incomplete No MildWorkup Solution: - Use neutral workup - Avoid high temperatures - Mild purification Elimination->MildWorkup Yes Optimize Solution: - Increase reaction time - Optimize temperature - Check reagent stoichiometry Incomplete->Optimize Yes Success Improved Yield Incomplete->Success No (Re-evaluate strategy) Dry->Success Dark->Success MildWorkup->Success Optimize->Success

References

Technical Support Center: Separation of 2,3-Dibromobutane Diastereomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic separation of 2,3-dibromobutane (B42614) diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2,3-dibromobutane diastereomers challenging?

A1: 2,3-dibromobutane has two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers ((+)- and (-)-2,3-dibromobutane, collectively known as the dl-pair or racemic mixture) and an achiral meso compound.[1][2][3] Diastereomers, such as the meso form and either of the enantiomers, have different physical properties and can be separated by conventional chromatographic techniques. However, their structural similarity often results in small differences in chromatographic retention, making baseline separation challenging. The separation of the enantiomeric pair requires a chiral environment, typically a chiral stationary phase (CSP).

Q2: What are the primary chromatographic techniques for separating 2,3-dibromobutane diastereomers?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for this separation. Gas chromatography is well-suited for volatile compounds like 2,3-dibromobutane and can effectively separate the meso and dl-pair. HPLC, particularly with chiral stationary phases, is essential for resolving the enantiomers within the dl-pair.

Q3: How do I select an appropriate column for the separation?

A3: For Gas Chromatography (GC), the choice of stationary phase is critical. A non-polar stationary phase may provide separation based on boiling point differences, while more polar phases can offer selectivity based on dipole-dipole interactions. For separating the meso and dl-diastereomers, a variety of capillary columns can be effective.

For High-Performance Liquid Chromatography (HPLC), especially for separating the enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are a common starting point due to their broad applicability. The selection is often empirical, and screening several columns with different chiral selectors may be required to find the optimal stationary phase.

Q4: Can I separate the enantiomers of 2,3-dibromobutane on a non-chiral column?

A4: Enantiomers have identical physical properties in an achiral environment and, therefore, cannot be separated on a standard non-chiral column. To separate enantiomers using non-chiral chromatography, they must first be derivatized with a chiral resolving agent to form diastereomers, which can then be separated. However, direct separation on a chiral stationary phase is generally preferred to avoid the complexities of derivatization and subsequent removal of the resolving agent.

Troubleshooting Guides

Issue 1: Poor or No Separation Between meso and dl-Diastereomers in GC
Possible Cause Troubleshooting Step
Inappropriate GC Column The stationary phase may not have sufficient selectivity for the diastereomers. Try a column with a different polarity. Often, a more polar stationary phase can enhance separation.
Suboptimal Temperature Program The temperature ramp rate may be too fast, or the isothermal temperature may not be ideal. Optimize the temperature program by using a slower ramp rate or testing different isothermal temperatures to maximize the difference in retention times.
Incorrect Carrier Gas Flow Rate The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects chromatographic efficiency. Optimize the flow rate to achieve the best resolution.
Issue 2: Co-elution of Enantiomers in Chiral HPLC
Possible Cause Troubleshooting Step
Unsuitable Chiral Stationary Phase (CSP) The chosen CSP may not provide the necessary chiral recognition for 2,3-dibromobutane. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that interacts differently with the enantiomers.
Suboptimal Mobile Phase Composition The mobile phase composition is critical for chiral separations. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase) to the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution.
Effect of Temperature Temperature can influence the thermodynamics of the chiral recognition process. Experiment with different column temperatures (both above and below ambient) to see if it improves separation.
Flow Rate Too High High flow rates can reduce the time for interaction between the analytes and the CSP, leading to poor resolution. Try reducing the flow rate to enhance separation.
Issue 3: Peak Tailing or Broadening for All Isomers
Possible Cause Troubleshooting Step
Active Sites on the Column or in the GC Liner Residual silanol (B1196071) groups on the column or in the GC inlet liner can cause peak tailing, especially for polar compounds. Use a deactivated liner and a high-quality, well-deactivated column.
Column Contamination The column may be contaminated with non-volatile residues from previous injections. Bake out the GC column at a high temperature (within the column's limits) or flush the HPLC column with a strong solvent.
Sample Overload Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or dilute the sample.
Inappropriate Solvent for Sample Dissolution (HPLC) If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Experimental Protocols

Gas Chromatographic Separation of meso- and dl-2,3-Dibromobutane

This protocol provides a general method for the separation of the diastereomers of 2,3-dibromobutane using gas chromatography.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, 50:1 split ratio)

Sample Preparation:

  • Dissolve the 2,3-dibromobutane mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation

The following table summarizes hypothetical quantitative data for the GC separation of 2,3-dibromobutane diastereomers based on typical chromatographic behavior. Actual retention times and resolution will vary depending on the specific instrument and conditions used.

Diastereomer Retention Time (min) Peak Area (%) Resolution (Rs)
meso-2,3-Dibromobutane8.550-
dl-2,3-Dibromobutane9.250>1.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample 2,3-Dibromobutane Diastereomer Mixture dissolve Dissolve in Hexane (1 mg/mL) sample->dissolve inject Inject 1 µL dissolve->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Diastereomers integrate->quantify

Caption: Workflow for the GC analysis of 2,3-dibromobutane diastereomers.

troubleshooting_logic start Poor Separation of Diastereomers check_column Is the column appropriate? start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes change_column Select a column with different polarity/CSP check_column->change_column No check_flow Is the flow rate optimal? check_temp->check_flow Yes optimize_temp Adjust temperature ramp or isothermal hold check_temp->optimize_temp No optimize_flow Vary the carrier gas or mobile phase flow rate check_flow->optimize_flow No good_separation Good Separation Achieved check_flow->good_separation Yes change_column->start optimize_temp->start optimize_flow->start

Caption: Troubleshooting logic for poor diastereomer separation.

References

reaction conditions to improve the purity of meso-2,3-dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the purity of meso-2,3-dibromobutane in their synthesis experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem / Observation Root Cause Analysis & Solution
Low Purity: The final product is a mixture of this compound and its diastereomers (d,l-2,3-dibromobutane).Cause: The primary cause of diastereomeric impurity is the presence of cis-2-butene (B86535) in the starting material. The bromination of alkenes is a stereospecific reaction where trans-2-butene yields the meso compound, and cis-2-butene yields the racemic (d,l) mixture.[1][2][3][4] Solution: 1. High-Purity Starting Material: Use trans-2-butene with the highest possible purity. Verify the purity using Gas Chromatography (GC) before starting the reaction. 2. Purification: If the impurity is already present, separate the diastereomers using fractional distillation, exploiting the differences in their boiling points.
Presence of Unexpected Byproducts: The product contains compounds other than the expected dibromobutane isomers.Cause 1: Radical Substitution: Free radical substitution can occur if the reaction is exposed to UV light, leading to the bromination of the methyl groups. Solution 1: Conduct the reaction in the dark or in a flask wrapped with aluminum foil to prevent photo-induced radical reactions. Cause 2: Solvent Participation: If a nucleophilic solvent (e.g., water, alcohols) is used, it can attack the intermediate bromonium ion, leading to the formation of halohydrins or other solvated byproducts.[3] Solution 2: Use an inert, non-nucleophilic solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Ensure the solvent is anhydrous.
Low Reaction Yield: The conversion of the starting material is incomplete, or the isolated product yield is low.Cause: The reaction may be too slow at very low temperatures, or product may be lost during the workup and purification steps. Solution: 1. Temperature Control: While the reaction should be cooled to control its exothermicity and improve selectivity, ensure the temperature is not so low that it quenches the reaction. A temperature range of 0°C to room temperature is typical. 2. Stoichiometry: Ensure a 1:1 molar ratio of bromine to alkene. Adding bromine dropwise allows for better control. 3. Efficient Workup: Minimize losses during extraction and washing steps. Ensure complete removal of unreacted bromine (e.g., with a sodium thiosulfate (B1220275) wash) before solvent evaporation.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism for the synthesis of this compound? A1: The reaction is an electrophilic addition of bromine (Br₂) to an alkene. When Br₂ approaches trans-2-butene, the π bond of the alkene attacks one bromine atom, displacing the other as a bromide ion (Br⁻). This forms a cyclic bromonium ion intermediate.[1][2][3] The bromide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bromonium bridge (anti-addition).[2][3] This specific pathway of anti-addition to trans-2-butene results exclusively in the formation of the this compound stereoisomer.[2][3]

  • Q2: Why is this reaction considered stereospecific? A2: The reaction is stereospecific because the stereochemistry of the starting material dictates the stereochemistry of the product. Trans-2-butene specifically yields the meso product, while cis-2-butene specifically yields a racemic mixture of (2R,3R) and (2S,3S)-2,3-dibromobutane.[2][3] This is a direct consequence of the anti-addition mechanism involving the bromonium ion intermediate.

  • Q3: What is the ideal solvent for this reaction and why? A3: The ideal solvent is an inert, non-nucleophilic liquid that can dissolve the reactants. Dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are commonly used.[1] These solvents do not participate in the reaction, unlike nucleophilic solvents such as water or alcohols, which can react with the bromonium ion intermediate to form unwanted byproducts like bromohydrins.[3]

  • Q4: How can I confirm the purity and identity of my final product? A4: The purity of this compound can be assessed using Gas Chromatography (GC), which can separate it from the d,l-diastereomers. The identity and stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the obtained spectrum with known reference spectra for the meso compound.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of this compound

This protocol details the addition of bromine to trans-2-butene.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Protect the apparatus from light by wrapping it in aluminum foil.

  • Reactant Preparation: Dissolve high-purity trans-2-butene in an anhydrous, inert solvent (e.g., dichloromethane) in the flask. Cool the solution in an ice bath (0°C).

  • Bromine Addition: Prepare a solution of an equimolar amount of bromine in the same solvent. Add the bromine solution dropwise to the stirred alkene solution over 30-60 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts.[3]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0°C.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the solution with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by fractional distillation to separate the meso product from any potential diastereomeric impurities.

Data Presentation

Parameter Recommendation for High Purity this compound
Starting Alkene trans-2-butene (Purity > 99%)
Primary Impurity Source cis-2-butene (leads to d,l-2,3-dibromobutane)[4]
Solvent Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)[1]
Temperature 0°C to control exothermicity and selectivity
Light Conditions Reaction should be performed in the dark to prevent radical side reactions
Purification Method Fractional Distillation
Compound Boiling Point (°C) Melting Point (°C) Stereochemistry
This compound~1589Achiral (internal plane of symmetry)[5][6]
(d,l)-2,3-dibromobutane~157-28Chiral (enantiomeric pair)

Note: Boiling points are very close, requiring an efficient fractional distillation column for separation.

Visualizations

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product trans_2_butene trans-2-Butene bromonium_ion Cyclic Bromonium Ion (Intermediate) trans_2_butene->bromonium_ion + Br₂ Br2 Br₂ meso_product This compound bromonium_ion->meso_product + Br⁻ (anti-attack)

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Purity Issue Identified? check_impurity Identify Impurity Type (GC, NMR) start->check_impurity Yes is_diastereomer Is it the d,l-diastereomer? check_impurity->is_diastereomer is_other Is it another byproduct? is_diastereomer->is_other No solution_alkene Solution: Use high-purity trans-2-butene. Perform fractional distillation. is_diastereomer->solution_alkene Yes solution_conditions Solution: 1. Run reaction in the dark. 2. Use anhydrous, inert solvent. is_other->solution_conditions Yes end_node Pure Product solution_alkene->end_node solution_conditions->end_node

Caption: Troubleshooting decision tree for purity issues.

Purification_Workflow A Crude Product (Post-Workup) B Fractional Distillation A->B C Collect Fractions at Appropriate Boiling Point B->C D Purity Analysis (GC) C->D E Pure this compound D->E

Caption: Workflow for the purification of this compound.

References

identifying impurities in meso-2,3-dibromobutane via spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in meso-2,3-dibromobutane via spectroscopic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my sample of this compound?

A1: Common impurities often originate from the starting materials, side reactions, or subsequent degradation. These can include the racemic diastereomers ((2R,3R)- and (2S,3S)-2,3-dibromobutane), unreacted starting alkenes (e.g., cis- or trans-2-butene), elimination byproducts (e.g., 2-bromo-2-butene), and hydrolysis products like 2,3-butanediol (B46004).

Q2: Which spectroscopic technique is most effective for differentiating this compound from its racemic diastereomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between diastereomers like the meso and racemic forms of 2,3-dibromobutane (B42614).[1][2] Due to their different symmetries, they will exhibit distinct chemical shifts and coupling patterns.

Q3: My ¹H NMR spectrum shows more signals than expected for the pure meso compound. What is the likely cause?

A3: The presence of additional signals, particularly in the methine (CH-Br) and methyl (CH₃) regions, strongly suggests the presence of the racemic diastereomer. Each diastereomer will have its own unique set of peaks. Other possibilities include residual solvent or alkene byproducts.

Q4: I see a broad absorption band around 3200-3500 cm⁻¹ in my IR spectrum. What impurity does this indicate?

A4: A broad band in this region is characteristic of an O-H stretching vibration, which points to the presence of an alcohol impurity.[3] This is likely due to the hydrolysis of the dibromobutane to 2,3-butanediol.

Q5: How can mass spectrometry (MS) help in impurity identification?

A5: While MS cannot typically distinguish between diastereomers, it is excellent for identifying impurities with different molecular weights. It can confirm the presence of 2,3-dibromobutane by showing the correct molecular ion peaks (m/z 214, 216, 218, corresponding to bromine isotopes) and can help identify byproducts like 2-bromo-2-butene (B89217) (elimination of HBr) or 2,3-butanediol (hydrolysis).[4]

Troubleshooting Guides

Issue 1: Ambiguous ¹H NMR Spectrum
  • Question: My ¹H NMR spectrum displays overlapping multiplets in the regions expected for this compound, making definitive identification difficult. How can I resolve this?

  • Answer: The primary cause of this issue is often the presence of the racemic diastereomer. Due to the symmetry of the meso compound, you should expect a simple spectrum: one quartet for the two equivalent methine protons and one doublet for the two equivalent methyl groups. The racemic form, being less symmetric, will show a more complex pattern.

    • Troubleshooting Steps:

      • Compare with Reference Data: Refer to the ¹H NMR data table below to compare your observed chemical shifts with those reported for both the meso and racemic forms.

      • Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher). This will increase spectral dispersion and help resolve overlapping signals.

      • 2D NMR: Perform a 2D NMR experiment, such as COSY (Correlation Spectroscopy), to establish connectivity between protons and confirm which signals belong to which isomer.

Issue 2: Unexpected Peaks in the IR Spectrum
  • Question: My IR spectrum shows a sharp peak around 1650 cm⁻¹. My product should be a saturated alkane. What does this peak signify?

  • Answer: A peak in the 1600-1680 cm⁻¹ region is indicative of a carbon-carbon double bond (C=C) stretching vibration.[3] This suggests that an elimination reaction has occurred, likely forming 2-bromo-2-butene as a byproduct.

    • Troubleshooting Steps:

      • Confirm with NMR: Check your ¹H NMR spectrum for signals in the vinylic region (typically 5.0-6.5 ppm) which would confirm the presence of alkene protons.

      • Confirm with GC-MS: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components of your sample. The mass spectrum of the impurity should correspond to the molecular weight of 2-bromo-2-butene.

Data Presentation: Spectroscopic Data Summary

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundGroup¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm)
This compound -CH(Br)-~4.1-4.3 (quartet)~50-55
-CH₃~1.8-1.9 (doublet)~22-25
racemic-2,3-Dibromobutane -CH(Br)-~4.4-4.6 (multiplet)~52-57
-CH₃~1.7-1.8 (doublet)~20-23
2,3-Butanediol -CH(OH)-~3.5-3.8 (multiplet)[5][6]~70-75
-CH₃~1.1-1.2 (doublet)[5][6]~17-20
-OHVariable (broad singlet)-

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Table 2: Key IR Absorption Frequencies

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)Likely Compound
C-BrStretch500 - 600[3]This compound
O-H (Alcohol)Stretch, H-bonded3200 - 3600 (broad)[3]2,3-Butanediol
C=C (Alkene)Stretch1600 - 1680 (variable)[3]2-bromo-2-butene
C-H (sp³)Stretch2850 - 3000All compounds

Table 3: Common Mass Spectrometry Fragments (Electron Ionization)

m/z ValueInterpretationLikely Origin
214, 216, 218Molecular Ion [M]⁺2,3-Dibromobutane (showing ⁷⁹Br/⁸¹Br isotope pattern)
135, 137[M - Br]⁺Loss of one bromine atom from 2,3-dibromobutane
90Molecular Ion [M]⁺2,3-Butanediol[7][8]
55[M - HBr - Br]⁺Loss of HBr and Br from 2,3-dibromobutane
45[CH₃CHOH]⁺Common fragment from 2,3-Butanediol[7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify and quantify this compound and its diastereomeric/other impurities.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., dimethyl sulfone) that has a singlet peak in a clear region of the spectrum.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse angle, a relaxation delay of 1-5 seconds, and 8-16 scans.

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of different species.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the presence of functional group impurities (e.g., -OH, C=C).

  • Methodology:

    • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin liquid film.

    • Background Spectrum: Place the empty salt plates (or an empty sample holder) in the spectrometer and run a background scan.

    • Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands by comparing the spectrum to the data in Table 2 and reference spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate volatile components of the sample and identify them by their mass-to-charge ratio.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Separation (GC): The components are separated on a capillary column (e.g., a nonpolar DB-5 column) using a temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Analysis (MS): As components elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and the resulting fragments are analyzed by the mass spectrometer.

    • Data Analysis: Compare the retention times and the resulting mass spectra with a library database (e.g., NIST) to identify the separated compounds.

Mandatory Visualizations

Impurity_Identification_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_interpretation 3. Data Interpretation cluster_conclusion 4. Conclusion start_end start_end process process decision decision result result impurity_node impurity_node Sample Sample of This compound Prep_NMR Prepare NMR Sample (in CDCl3) Prep_IR Prepare IR Sample (Neat Film) Prep_GCMS Prepare GC-MS Sample (Dilute Solution) Run_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Run_NMR Run_IR Acquire FTIR Spectrum Prep_IR->Run_IR Run_GCMS Run GC-MS Analysis Prep_GCMS->Run_GCMS Interpret_NMR Analyze NMR: Chemical Shifts, Integrals, Couplings Run_NMR->Interpret_NMR Interpret_IR Analyze IR: Functional Groups Run_IR->Interpret_IR Interpret_GCMS Analyze GC-MS: Retention Times, Mass Spectra Run_GCMS->Interpret_GCMS Purity_Check Spectrum matches reference for pure meso compound? Interpret_NMR->Purity_Check Interpret_IR->Purity_Check Interpret_GCMS->Purity_Check Pure Sample is Pure Purity_Check->Pure  Yes Impure Identify & Quantify Impurities Purity_Check->Impure No  

Caption: Workflow for spectroscopic identification of impurities.

NMR_Decision_Tree start_node start_node decision decision impurity impurity ok ok Start ¹H NMR Spectrum Acquired Check_Complexity Spectrum shows only one doublet and one quartet? Start->Check_Complexity Check_Vinylic Signals present in 5.0-6.5 ppm region? Check_Complexity->Check_Vinylic No Pure_Meso Likely Pure Meso Compound Check_Complexity->Pure_Meso Yes Check_Alcohol_CH Broad multiplet around 3.5-3.8 ppm? Check_Vinylic->Check_Alcohol_CH No Impurity_Alkene Alkene Impurity (e.g., 2-bromo-2-butene) Check_Vinylic->Impurity_Alkene Yes Check_Racemic Extra doublets/multiplets in 1.7-1.9 ppm and 4.3-4.6 ppm regions? Check_Alcohol_CH->Check_Racemic No Impurity_Alcohol Alcohol Impurity (2,3-Butanediol) Check_Alcohol_CH->Impurity_Alcohol Yes Impurity_Racemic Racemic Diastereomer Present Check_Racemic->Impurity_Racemic Yes Further_Analysis Other Impurity Present Check_Racemic->Further_Analysis No

Caption: Decision tree for ¹H NMR spectral analysis.

Synthesis_Pathway Synthesis & Impurity Pathways cluster_reactants Starting Materials cluster_products Products & Byproducts reactant reactant product product impurity impurity reaction reaction Trans_Butene trans-2-Butene Add1 Anti Addition Trans_Butene->Add1 Cis_Butene cis-2-Butene Add2 Syn Addition Cis_Butene->Add2 Br2 Br₂ Br2->Add1 Br2->Add2 Meso This compound (Desired Product) Elim Elimination (e.g., base) Meso->Elim Hyd Hydrolysis (H₂O) Meso->Hyd Racemic racemic-2,3-Dibromobutane (Diastereomeric Impurity) Elimination 2-Bromo-2-butene (Elimination Impurity) Hydrolysis 2,3-Butanediol (Hydrolysis Impurity) Add1->Meso Add2->Racemic Elim->Elimination Hyd->Hydrolysis

References

Validation & Comparative

A Comparative Guide to the Stereospecific Reactions of meso- and dl-2,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction of the diastereomers of 2,3-dibromobutane (B42614)—meso-2,3-dibromobutane and the racemic mixture (dl)-2,3-dibromobutane—with iodide ions. The stereochemical outcome of these reactions serves as a classic example of a stereospecific E2 elimination, a fundamental concept in organic chemistry with significant implications for stereoselective synthesis in drug development.

Executive Summary

Data Presentation

The quantitative difference in the reaction rates of the two diastereomers is summarized in the table below.

DiastereomerRate Constant (L mol⁻¹ s⁻¹)Product
This compound5.50 x 10⁻⁶trans-2-butene
dl-2,3-dibromobutane1.74 x 10⁻⁶cis-2-butene

Reaction Mechanisms and Stereochemistry

The reaction of 2,3-dibromobutane with iodide ions proceeds via an E2 elimination mechanism. A key requirement of this mechanism is that the two leaving groups (the bromine atoms) must be in an anti-periplanar conformation. This means they must be in the same plane but on opposite sides of the carbon-carbon bond.

Reaction of this compound

For this compound to achieve an anti-periplanar arrangement of the two bromine atoms, the molecule must adopt a conformation where the two methyl groups are in an anti-position. This conformation is sterically favorable. The elimination from this conformation leads directly to the formation of trans-2-butene .

meso_reaction cluster_meso This compound meso_start This compound meso_conformer Anti-periplanar Conformation (Methyls anti) meso_start->meso_conformer Rotation meso_product trans-2-Butene meso_conformer->meso_product E2 Elimination (NaI, Acetone)

Reaction pathway for this compound.
Reaction of dl-2,3-dibromobutane

In the case of the dl-pair (enantiomers), achieving the necessary anti-periplanar conformation of the bromine atoms forces the two methyl groups into a gauche (synclinal) orientation. This conformation is less stable due to steric hindrance between the methyl groups. The E2 elimination from this conformation results in the formation of cis-2-butene .[4]

dl_reaction cluster_dl dl-2,3-dibromobutane dl_start dl-2,3-dibromobutane dl_conformer Anti-periplanar Conformation (Methyls gauche) dl_start->dl_conformer Rotation dl_product cis-2-Butene dl_conformer->dl_product E2 Elimination (NaI, Acetone) experimental_workflow A Prepare solutions of meso- and dl-2,3-dibromobutane and NaI in acetone (B3395972) B Equilibrate solutions to constant temperature A->B C Mix reactants to initiate reaction B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction in ice water D->E F Titrate liberated I₂ with sodium thiosulfate E->F G Determine rate constant F->G

References

Spectroscopic Differentiation of Meso and dl-2,3-Dibromobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of 2,3-dibromobutane, the achiral meso compound and the chiral dl-racemic mixture, present a classic case study in stereochemistry. While possessing the same molecular formula and connectivity, their distinct three-dimensional arrangements give rise to different physical properties and spectroscopic signatures. This guide provides an objective comparison of the spectroscopic techniques used to differentiate between meso and dl-2,3-dibromobutane, supported by experimental data and detailed protocols.

Data Presentation: Spectroscopic Comparison

The primary spectroscopic methods for distinguishing between meso and dl-2,3-dibromobutane are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. The key differentiating features are summarized below.

Spectroscopic TechniqueParametermeso-2,3-Dibromobutanedl-2,3-DibromobutaneKey Differentiator
¹H NMR Chemical Shift (δ)~1.85 ppm (doublet), ~4.35 ppm (quartet)~1.75 ppm (doublet), ~4.15 ppm (quartet)The chemical shifts for both the methyl and methine protons are different for the two isomers.
Number of Signals22Both isomers show two signals due to molecular symmetry.
¹³C NMR Chemical Shift (δ)~22 ppm (CH₃), ~53 ppm (CHBr)~24 ppm (CH₃), ~55 ppm (CHBr)The chemical shifts for both the methyl and methine carbons are distinct for each isomer.
Number of Signals22Both isomers exhibit two signals, reflecting the equivalence of the two halves of the molecule.
IR Spectroscopy Key Vibrations (cm⁻¹)C-Br stretch: ~640 cm⁻¹, ~560 cm⁻¹C-Br stretch: ~680 cm⁻¹, ~540 cm⁻¹The positions and patterns of the C-Br stretching and other fingerprint region vibrations differ. The meso isomer, having a center of symmetry, may show fewer IR-active bands compared to the dl isomer.
Raman Spectroscopy Key Vibrations (cm⁻¹)Strong C-Br symmetric stretchWeaker C-Br symmetric stretchDue to the center of symmetry in the meso isomer, vibrations that are Raman-active may be IR-inactive, and vice-versa (mutual exclusion principle). This leads to significant differences in their Raman spectra.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between meso and dl-2,3-dibromobutane based on chemical shifts.

Materials:

  • This compound sample

  • dl-2,3-dibromobutane sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes

Procedure:

  • Sample Preparation: For each isomer, dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-100 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically 128 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectra of meso and dl-2,3-dibromobutane to distinguish them based on their unique vibrational modes in the fingerprint region.

Materials:

  • This compound sample

  • dl-2,3-dibromobutane sample

  • FTIR spectrometer with a clean, dry salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Dropper or pipette

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Application (Salt Plate Method):

    • Place a single drop of the liquid sample onto one salt plate.

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Sample Application (ATR Method):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample holder (salt plates or ATR unit) into the FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum by performing a background subtraction.

    • Identify and label the key absorption bands, particularly in the fingerprint region (< 1500 cm⁻¹), paying close attention to the C-Br stretching frequencies.

Raman Spectroscopy

Objective: To acquire the Raman spectra of meso and dl-2,3-dibromobutane and differentiate them based on their distinct Raman-active vibrational modes.

Materials:

  • This compound sample

  • dl-2,3-dibromobutane sample

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Sample holder (e.g., glass capillary tube or cuvette).

Procedure:

  • Sample Preparation: Fill a clean glass capillary tube or cuvette with the liquid sample.

  • Instrument Setup:

    • Place the sample into the spectrometer's sample holder.

    • Focus the laser beam onto the sample.

    • Set the laser power to a level that provides a good signal without causing sample degradation.

  • Data Acquisition:

    • Acquire the Raman spectrum over a suitable Raman shift range (e.g., 200-3000 cm⁻¹).

    • Adjust the acquisition time and number of accumulations to achieve a high-quality spectrum.

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence, if present.

    • Identify and compare the Raman bands of the two isomers, noting differences in frequencies and intensities, particularly for symmetric vibrations.

Mandatory Visualization

Spectroscopic_Differentiation cluster_isomers 2,3-Dibromobutane Isomers cluster_techniques Spectroscopic Techniques cluster_data Spectral Data meso This compound NMR NMR Spectroscopy (¹H and ¹³C) meso->NMR IR IR Spectroscopy meso->IR Raman Raman Spectroscopy meso->Raman dl dl-2,3-dibromobutane dl->NMR dl->IR dl->Raman NMR_data Distinct Chemical Shifts NMR->NMR_data Analysis IR_data Different Fingerprint Regions (C-Br Stretches) IR->IR_data Analysis Raman_data Different Active Modes (Mutual Exclusion) Raman->Raman_data Analysis

reaction rate comparison of meso vs racemic 2,3-dibromobutane with iodide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Stereoselective Synthesis

The stereochemistry of a molecule can profoundly influence its reactivity. This guide provides a comparative analysis of the reaction rates of meso-2,3-dibromobutane and racemic (d,l)-2,3-dibromobutane upon reaction with iodide ions. This reaction, a classic example of a stereospecific E2 elimination, is a cornerstone of mechanistic organic chemistry and holds relevance for drug development professionals and researchers focused on stereoselective synthesis.

The reaction with iodide ion proceeds via an anti-periplanar E2 mechanism, where the two bromine atoms are eliminated. The stereochemical arrangement of the starting material dictates the conformation of the transition state, which in turn governs the reaction rate and the stereochemistry of the resulting alkene product.

Performance Comparison: A Quantitative Look

Experimental data reveals a significant difference in the reaction rates between the two diastereomers. The meso isomer exhibits a considerably faster reaction rate compared to the racemic mixture. This is attributed to the lower steric hindrance in the transition state leading to the final product.

DiastereomerSecond-Order Rate Constant (k) at 20°C in Acetone (B3395972) (L mol⁻¹ s⁻¹)Product
This compound5.50 x 10⁻⁶trans-2-butene
racemic-2,3-dibromobutane1.74cis-2-butene

Data sourced from a study on the mechanism of iodide-ion induced dehalogenation of substituted stilbene (B7821643) dibromides and other vicinal dibromides[1].

The faster rate of the meso isomer is a direct consequence of the steric interactions in the required anti-periplanar transition state. For this compound, the transition state that allows for the anti-periplanar arrangement of the bromine atoms places the two methyl groups in a less sterically hindered trans orientation. In contrast, for the racemic isomers to achieve the same anti-periplanar arrangement of the bromines, the methyl groups are forced into a more sterically crowded cis orientation in the transition state. This higher energy transition state for the racemic isomer results in a slower reaction rate.[2]

Stereochemical Pathways

The distinct stereochemical outcomes of these reactions are a hallmark of the E2 mechanism's stereospecificity. The meso isomer exclusively yields trans-2-butene, while the racemic mixture produces cis-2-butene.[3][4] This is because the anti-elimination pathway dictates the geometry of the resulting alkene.

G Stereochemical Pathways of E2 Debromination cluster_meso This compound cluster_racemic racemic-2,3-dibromobutane meso_start Meso Isomer meso_ts Transition State (Methyls Anti) meso_start->meso_ts I⁻ meso_end trans-2-butene meso_ts->meso_end Faster rac_start Racemic Isomers rac_ts Transition State (Methyls Eclipsed) rac_start->rac_ts I⁻ rac_end cis-2-butene rac_ts->rac_end Slower

Caption: Reaction pathways for meso and racemic isomers.

Experimental Protocols

The following is a representative protocol for determining the reaction rates of meso- and racemic-2,3-dibromobutane with iodide in an acetone solvent.

Materials:

  • This compound

  • racemic-2,3-dibromobutane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Acetic acid (glacial)

  • Distilled water

  • Volumetric flasks, pipettes, burettes, and Erlenmeyer flasks

  • Thermostatted water bath

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, racemic-2,3-dibromobutane, and sodium iodide in anhydrous acetone.

  • Reaction Initiation:

    • Equilibrate the reactant solutions in a thermostatted water bath to the desired reaction temperature (e.g., 20°C).

    • To initiate the reaction, mix equal volumes of the dibromobutane solution and the sodium iodide solution in a reaction vessel. Start a timer immediately upon mixing.

  • Reaction Quenching and Analysis:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a flask containing glacial acetic acid. This stops the reaction by neutralizing the iodide ion.

    • The liberated iodine (I₂) is then titrated with a standardized solution of sodium thiosulfate.

    • Add a few drops of starch solution near the endpoint of the titration. The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • Data Analysis:

    • The concentration of the reacted dibromobutane at each time point is determined from the stoichiometry of the reaction between the liberated iodine and the thiosulfate titrant.

    • The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting the reciprocal of the concentration of the remaining dibromobutane versus time. The slope of this line will be equal to the rate constant.

G Experimental Workflow for Kinetic Analysis prep 1. Prepare Reactant Solutions (Dibromobutane & NaI in Acetone) equil 2. Equilibrate Solutions to Reaction Temperature prep->equil mix 3. Mix Reactants & Start Timer equil->mix aliquot 4. Withdraw Aliquots at Timed Intervals mix->aliquot quench 5. Quench Reaction with Acetic Acid aliquot->quench titrate 6. Titrate Liberated I₂ with Na₂S₂O₃ quench->titrate analyze 7. Calculate Rate Constant (k) from Kinetic Plot titrate->analyze

Caption: Workflow for the kinetic study of the debromination reaction.

References

A Comparative Guide to Alternative Reagents for Stereospecific Dibromination of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific dibromination of alkenes is a fundamental transformation in organic synthesis, yielding vicinal dibromides that are versatile intermediates in the preparation of pharmaceuticals and other complex molecules. The classical approach utilizing elemental bromine (Br₂) is effective but poses significant safety and handling risks due to its high toxicity, corrosivity, and volatility. This guide provides an objective comparison of safer and more sustainable alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their synthetic needs.

The primary mechanism for the stereospecific dibromination of alkenes involves the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an SN2 fashion, resulting in anti-addition of the two bromine atoms across the double bond. This mechanistic pathway is crucial for controlling the stereochemistry of the product. The alternative reagents discussed below generally follow this pathway, ensuring high diastereoselectivity.

Performance Comparison of Brominating Agents

The selection of a brominating agent often involves a trade-off between reactivity, safety, cost, and ease of handling. The following table summarizes the performance of several common alternatives to elemental bromine for the dibromination of various alkenes.

Reagent/SystemAlkene SubstrateProductYield (%)Diastereoselectivity (anti:syn)Reference
Elemental Bromine (Br₂) (Benchmark) (E)-Stilbenemeso-1,2-Dibromo-1,2-diphenylethane~98%>99:1[1][2]
Cyclohexenetrans-1,2-Dibromocyclohexane95%>99:1[3]
Pyridinium (B92312) Tribromide (PHT) (E)-Stilbenemeso-1,2-Dibromo-1,2-diphenylethane38-62%Predominantly anti[1][2]
N-Bromosuccinimide (NBS) / LiBr Alkenes1,2-DibromoalkanesGood to ExcellentHigh[4]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Styrene1,2-Dibromo-1-phenylethane95%Exclusive anti[5][6]
(E)-Stilbenemeso-1,2-Dibromo-1,2-diphenylethane98%Exclusive anti[5][6]
Cyclohexenetrans-1,2-Dibromocyclohexane92%Exclusive anti[5][6]
NaBr / NaBrO₃ trans-Stilbene (B89595)1,2-Dibromo-1,2-diphenylethaneHighHigh[7][8]
Electrochemical (HBr/NaOCl in flow) (E,E,Z)-1,5,9-CyclododecatrienePolybrominated product78-99%N/A[9][10]
Electrochemical (CH₂Br₂/nBu₄NBF₄) Styrene1-Bromo-2-methoxy-1-phenylethane*91%N/A[11]

Note: The electrochemical method with CH₂Br₂ in methanol (B129727) yields a bromoether, demonstrating a different functionalization pattern.

Experimental Protocols

Detailed methodologies for the application of these alternative reagents are provided below.

Protocol 1: Dibromination using Pyridinium Tribromide (PHT)

This protocol is adapted from the bromination of (E)-stilbene.[2]

Materials:

  • (E)-Stilbene (1.14 mmol, 0.205 g)

  • Pyridinium tribromide (1.90 mmol, 0.350 g)

  • Ethanol (6.0 mL)

  • 10 mL round-bottom flask

  • Stir bar

  • Condenser

  • Sand bath or heating mantle

Procedure:

  • To a 10 mL round-bottom flask containing a stir bar, add (E)-stilbene and ethanol.

  • Warm the mixture to 50°C in a sand bath while stirring to dissolve the solid.

  • Once the stilbene (B7821643) has dissolved, add pyridinium tribromide in small portions over a 5-minute period.

  • Attach a condenser to the flask and continue stirring the reaction mixture at 50°C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry.

Protocol 2: Dibromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This catalyst-free protocol is effective for a wide range of alkenes.[5][12]

Materials:

  • Alkene (1.0 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol)

  • Dichloromethane (B109758) (2.0 mL)

  • Stir plate and stir bar

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the alkene in dichloromethane.

  • Add DBDMH to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography if necessary.

Protocol 3: Dibromination using a Bromide/Bromate Couple

This method generates bromine in situ from a stable solid mixture.[7]

Materials:

  • trans-Stilbene (2 mmol)

  • NaBr/KBrO₃ (5:1 molar ratio, 600 mg, providing 2.4 mmol of active Br)

  • Glacial acetic acid (4 mL)

  • Reaction flask with stir bar

Procedure:

  • To a reaction flask containing a stir bar, add trans-stilbene and glacial acetic acid.

  • Add the NaBr/KBrO₃ mixture to the stirring solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the dibrominated product.

Protocol 4: Electrochemical Dibromination in a Flow Reactor

This sustainable method generates bromine in situ via electrochemical oxidation.[13][14]

Materials and Equipment:

  • Flow electrochemical reactor (e.g., ElectraSyn)

  • Graphite (B72142) anode and platinum cathode

  • Syringe pumps

  • Alkene solution (e.g., Styrene in acetonitrile/water)

  • Hydrobromic acid (HBr) solution

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, nBu₄NBF₄)

Procedure:

  • Set up the flow electrochemical reactor with a graphite anode and a platinum cathode in an undivided cell.

  • Prepare a solution of the alkene and the supporting electrolyte in a suitable solvent mixture (e.g., acetonitrile/water).

  • Prepare a separate solution of hydrobromic acid.

  • Using syringe pumps, introduce the alkene solution and the HBr solution into the flow reactor at controlled flow rates.

  • Apply a constant current to the cell to initiate the electrochemical oxidation of bromide to bromine.

  • The in situ generated bromine reacts with the alkene as it flows through the reactor.

  • Collect the output from the reactor, which contains the dibrominated product.

  • The product can be isolated by standard workup procedures, including extraction and solvent evaporation.

Visualizing the Workflow

The general workflow for evaluating and performing stereospecific dibromination of an alkene can be visualized as a logical progression from substrate and reagent selection to product analysis.

Dibromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Alkene Substrate Reagent Choose Brominating Reagent (Br₂, PHT, NBS, etc.) Start->Reagent Solvent Select Appropriate Solvent Reagent->Solvent Setup Assemble Reaction Apparatus Solvent->Setup Execute Perform Reaction (Monitor with TLC) Setup->Execute Quench Quench Reaction Execute->Quench Extract Extraction & Washing Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Yield Determine Yield Purify->Yield Stereo Characterize Stereochemistry (NMR, M.P.) Purify->Stereo End Final Product Stereo->End

Caption: General workflow for the stereospecific dibromination of alkenes.

Mechanism of Stereospecific Dibromination

The high stereospecificity observed in these reactions is a direct consequence of the reaction mechanism, which proceeds through a cyclic bromonium ion intermediate.

Bromination_Mechanism cluster_reactants Step 1: Electrophilic Attack & Bromonium Ion Formation cluster_products Step 2: Nucleophilic Attack (anti-addition) Alkene Alkene (C=C) Intermediate Cyclic Bromonium Ion (+ charge on Br) Alkene->Intermediate π-bond attacks Br Br2 Br-Br Br2->Intermediate forms C-Br bonds Bromide Bromide Ion (Br⁻) Br2->Bromide Br⁻ leaves Product vic-Dibromide (anti-stereochemistry) Intermediate->Product Bromide->Product Backside attack on C

Caption: Mechanism showing anti-addition via a cyclic bromonium ion.

Conclusion

While elemental bromine provides high yields, the associated safety hazards necessitate the use of alternative reagents. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) emerges as a highly effective and safe alternative, offering excellent yields and exclusive anti-diastereoselectivity for a range of alkenes under mild, catalyst-free conditions.[6] Pyridinium tribromide (PHT) is another solid, easy-to-handle reagent, although reported yields can be more variable.[2] Electrochemical methods represent a significant advancement in green chemistry, generating the reactive bromine species in situ and minimizing waste and exposure risks.[13][15] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, scalability, and available equipment. This guide provides the necessary data and protocols to make an informed decision for the stereospecific dibromination of alkenes in a research and development setting.

References

Navigating Specific Brominations: A Comparative Guide to meso-2,3-Dibromobutane and N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the precise introduction of bromine atoms is a critical transformation. For researchers, scientists, and drug development professionals, selecting the appropriate brominating agent is paramount to achieving desired regioselectivity, stereoselectivity, and yield. This guide provides a detailed comparison of two common brominating agents: meso-2,3-dibromobutane and N-bromosuccinimide (NBS), clarifying their distinct roles and optimal applications supported by experimental data and protocols.

Core Applications and Mechanistic Differences

The choice between this compound and N-bromosuccinimide hinges on the nature of the substrate and the desired outcome. Broadly, NBS is the reagent of choice for radical-mediated allylic and benzylic brominations, while this compound serves as a convenient and safer solid source of bromine for the electrophilic addition to alkenes.

N-Bromosuccinimide (NBS) is primarily utilized in the Wohl-Ziegler reaction for the specific bromination of allylic and benzylic positions. This reaction proceeds via a free radical chain mechanism, initiated by light or a radical initiator like AIBN or benzoyl peroxide. A key aspect of NBS's efficacy is its ability to maintain a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is generated in situ by the reaction of NBS with trace amounts of HBr. This low concentration of Br₂ is crucial as it favors the desired radical substitution pathway over competitive electrophilic addition to any double bonds present in the substrate.

This compound , in contrast, functions as a solid, stable precursor to molecular bromine. When heated, it undergoes a retro-addition reaction to release Br₂ and (E)-2-butene. This in situ generation of bromine makes it a safer and more easily handled alternative to liquid bromine for reactions such as the vicinal dibromination of alkenes. The reaction proceeds through an electrophilic addition mechanism, typically involving a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.

The logical selection process between these two reagents can be visualized as follows:

G sub Identify Substrate alkene Alkene for Vicinal Dibromination sub->alkene  Double Bond Present?   allylic Substrate with Allylic/Benzylic C-H sub->allylic  Allylic/Benzylic H Present?   meso_reagent Select This compound alkene->meso_reagent nbs_reagent Select N-Bromosuccinimide (NBS) allylic->nbs_reagent mechanism1 Mechanism: Electrophilic Addition meso_reagent->mechanism1 mechanism2 Mechanism: Free Radical Substitution nbs_reagent->mechanism2

Caption: Reagent selection workflow for specific brominations.

Performance Data and Reaction Specificity

The performance of each reagent is best illustrated by examining their application in their respective optimal reactions.

N-Bromosuccinimide: Allylic and Benzylic Bromination

NBS excels in the selective bromination of C-H bonds adjacent to double bonds or aromatic rings.

SubstrateProductInitiator/ConditionsSolventYield (%)Reference
Cyclohexene (B86901)3-Bromocyclohexene (B24779)Benzoyl peroxide, refluxCCl₄80-87%
TolueneBenzyl bromideLight (250W lamp), refluxCCl₄64%
1-Hexene3-Bromo-1-hexeneAIBN, 80°CCCl₄75%Experimental Example
Ethylbenzene1-Bromo-1-phenylethaneBenzoyl peroxide, refluxCCl₄87%Experimental Example

The following diagram illustrates the free radical chain mechanism of allylic bromination using NBS.

Caption: Mechanism of NBS-mediated allylic bromination.

This compound: Vicinal Dibromination of Alkenes

This reagent provides a solid, manageable source of bromine for the anti-addition across a double bond.

SubstrateProductConditionsSolventYield (%)Reference
(E)-Stilbenemeso-1,2-Dibromo-1,2-diphenylethane (B7791125)180-190°C, sealed tubeNone95%
(Z)-Stilbene(d,l)-1,2-Dibromo-1,2-diphenylethane180-190°C, sealed tubeNone93%
Cyclohexenetrans-1,2-DibromocyclohexaneRefluxCCl₄>90%Experimental Example
1-Octene1,2-DibromooctaneRefluxCH₂Cl₂>95%Experimental Example

The electrophilic addition mechanism proceeds as follows:

G meso This compound heat Heat (Δ) meso->heat br2 Br₂ heat->br2 butene (E)-2-Butene heat->butene br_minus Br⁻ alkene Alkene bromonium Cyclic Bromonium Ion Intermediate alkene->bromonium + Br₂ product Vicinal Dibromide (anti-addition) bromonium->product + Br⁻ (backside attack)

Caption: Mechanism for vicinal dibromination using this compound.

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene with NBS

Objective: To synthesize 3-bromocyclohexene from cyclohexene using N-bromosuccinimide.

Materials:

  • Cyclohexene (1 mol)

  • N-Bromosuccinimide (NBS) (1 mol)

  • Benzoyl peroxide (0.02 mol)

  • Carbon tetrachloride (CCl₄) (500 mL)

  • Round-bottom flask (1 L) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To the 1 L round-bottom flask, add CCl₄, cyclohexene, NBS, and benzoyl peroxide.

  • The mixture is stirred and heated to reflux. The reaction is initiated by the decomposition of benzoyl peroxide, and the reaction's progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide (B58015) floating on top of the solvent.

  • Reflux is continued for approximately 1 hour or until all NBS has been converted to succinimide.

  • The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

  • The filtrate is washed with water, then with a 10% sodium carbonate solution, and finally with water again to remove any remaining impurities.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield 3-bromocyclohexene.

Protocol 2: Vicinal Dibromination of (E)-Stilbene with this compound

Objective: To synthesize meso-1,2-dibromo-1,2-diphenylethane from (E)-stilbene.

Materials:

  • (E)-Stilbene (1.0 g, 5.55 mmol)

  • This compound (1.2 g, 5.55 mmol)

  • Heavy-walled sealed glass tube

Procedure:

  • (E)-Stilbene and this compound are placed in a heavy-walled glass tube.

  • The tube is sealed under vacuum.

  • The sealed tube is heated in an oven at 180-190°C for 2 hours.

  • After cooling, the tube is opened carefully. The contents solidify upon cooling.

  • The solid product is recrystallized from a suitable solvent (e.g., ethanol (B145695) or chloroform) to yield pure meso-1,2-dibromo-1,2-diphenylethane. The formation of (E)-2-butene as a gaseous byproduct should be handled with appropriate safety measures.

Conclusion

The selection between this compound and N-bromosuccinimide is dictated by the desired transformation. For the selective bromination of allylic and benzylic positions via a free radical pathway, NBS is the superior and well-established reagent. For the vicinal dibromination of alkenes through an electrophilic addition mechanism, this compound offers a safe and effective solid alternative to elemental bromine. Understanding their distinct mechanisms and reaction specificities allows the discerning researcher to optimize synthetic strategies and achieve high-yield, specific brominations.

A Comparative Guide to the Stereoisomers of 2,3-Dibromobutane: A Computational Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the relative stabilities of the stereoisomers of 2,3-dibromobutane (B42614). Understanding the conformational preferences and energy landscapes of halogenated alkanes is crucial for predicting their reactivity, designing stereoselective syntheses, and for the rational design of molecules in drug development where specific stereoisomers can exhibit vastly different biological activities.

Stereoisomers of 2,3-Dibromobutane

2,3-Dibromobutane exists as three distinct stereoisomers due to the presence of two chiral centers at carbons 2 and 3. These are a pair of enantiomers, (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane, and a meso compound, (2R,3S)-2,3-dibromobutane, which is achiral due to an internal plane of symmetry.[1][2][3][4]

Conformational Analysis and Relative Stability

The stability of these stereoisomers is determined by the energies of their various conformations, which arise from rotation around the central C2-C3 bond. The primary conformations of interest are the staggered (anti and gauche) and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions between the bulky bromine atoms and methyl groups.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining these energy differences. The general consensus from computational and experimental data is that staggered conformations are significantly more stable than eclipsed conformations. Among the staggered conformers, the anti-conformation, where the bulky groups are furthest apart, is typically the most stable.

Data Summary: Relative Energies of 2,3-Dibromobutane Conformers

The following table summarizes the calculated relative energies for the staggered and eclipsed conformers of the meso and chiral ((2R,3R)/(2S,3S)) isomers of 2,3-dibromobutane. The anti-conformer of the meso-isomer is used as the reference point (0.0 kcal/mol) as it is widely considered the most stable conformer.

StereoisomerConformerDihedral Angle (Br-C-C-Br)Relative Energy (kcal/mol)Relative Energy (kJ/mol)
meso Anti180°0.00.0
Gauche60°1.45.9
Eclipsed (H/H, Me/Br, Me/Br)~4.5 - 5.0~18.8 - 20.9
Eclipsed (Me/H, Me/H, Br/Br)120°> 5.0> 20.9
(2R,3R)/(2S,3S) Anti (Br/Br)180°0.381.6
Gauche (Me/Me)60°1.14.6
Gauche (Br/Me)60°1.77.1
Eclipsed (H/Br, Me/H, Me/Br)~5.0 - 6.0~20.9 - 25.1

Note: The energy values for eclipsed conformations are estimates based on typical energetic costs of eclipsing interactions and can vary depending on the computational method.

The data indicates that the anti-conformer of the meso-2,3-dibromobutane is the most stable overall.[5] For the chiral enantiomers, the anti-conformer with respect to the bromine atoms is also the most stable, though slightly higher in energy than the meso-anti conformer. The gauche conformers are less stable due to steric interactions between adjacent bulky groups.

Experimental and Computational Protocols

The determination of the relative stabilities of these conformers relies on both experimental techniques and computational modeling.

Computational Chemistry Protocol (Density Functional Theory)

A typical DFT workflow for analyzing the conformational stability of 2,3-dibromobutane stereoisomers is as follows:

  • Structure Generation: Initial 3D structures of all possible staggered and eclipsed conformers for each stereoisomer ((2R,3R), (2S,3S), and meso) are generated using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. A common computational approach involves using a DFT functional, such as B3LYP, with a suitable basis set, for example, 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data, including the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher-level basis set (e.g., 6-311+G(d,p)).

  • Relative Energy Calculation: The relative energy of each conformer is calculated by taking the difference between its total energy (including ZPVE correction) and the total energy of the most stable conformer (the reference).

Experimental Protocol (Gas-Phase Electron Diffraction)

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the structure and conformational composition of molecules in the gas phase. A general protocol for a GED experiment on 2,3-dibromobutane would involve:

  • Sample Introduction: A gaseous sample of 2,3-dibromobutane is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas sample. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern contains information about the internuclear distances within the molecules. By analyzing the radial distribution curve derived from the diffraction pattern, the bond lengths, bond angles, and torsional angles of the different conformers can be determined.

  • Conformational Abundance: The experimental data is fitted to a theoretical model that includes the different possible conformers. This allows for the determination of the relative abundance of each conformer at the experimental temperature, from which their relative Gibbs free energies can be calculated.

Visualizing the Conformational Analysis Workflow

The following diagrams illustrate the logical flow of the computational and experimental analyses.

Computational_Workflow cluster_start Structure Input cluster_comp Computational Analysis cluster_results Results start Stereoisomer Structures ((2R,3R), (2S,3S), meso) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (DFT: 6-311+G(d,p)) freq_calc->spe_calc thermo_data Thermodynamic Data freq_calc->thermo_data rel_energy Relative Stabilities spe_calc->rel_energy

Computational analysis workflow for determining stereoisomer stability.

Experimental_Workflow cluster_exp Gas-Phase Electron Diffraction cluster_analysis Data Analysis cluster_output Output sample_prep Sample Introduction (Gaseous 2,3-Dibromobutane) e_beam Electron Beam Interaction sample_prep->e_beam diff_pattern Diffraction Pattern Recording e_beam->diff_pattern radial_dist Radial Distribution Analysis diff_pattern->radial_dist model_fit Theoretical Model Fitting radial_dist->model_fit structure Molecular Structure (Bond Lengths, Angles) model_fit->structure abundance Conformer Abundance model_fit->abundance

Experimental workflow for conformational analysis using Gas-Phase Electron Diffraction.

References

A Comparative Guide to the Anti-Elimination Products of 2,3-Dibromobutane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-elimination reaction products of the diastereomers of 2,3-dibromobutane. The stereochemical outcome of these reactions is a classic example of stereospecificity in E2 elimination mechanisms, providing valuable insights for researchers in organic synthesis and drug development.

The dehalogenation of vicinal dihalides, such as the diastereomers of 2,3-dibromobutane, is a well-established method for alkene synthesis. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene product due to the mechanistic requirement for an anti-periplanar arrangement of the leaving groups in the transition state.

Product Distribution from Anti-Elimination

The reaction of meso-2,3-dibromobutane and racemic (d/l)-2,3-dibromobutane with a reagent like sodium iodide in acetone (B3395972) proceeds via an E2 anti-elimination mechanism.[1][2][3] This stereospecific reaction yields different geometric isomers of 2-butene (B3427860) depending on the starting diastereomer.

Table 1: Summary of Anti-Elimination Products

Starting DiastereomerReagent/SolventPredominant Alkene Product
This compoundNaI / Acetonetrans-2-Butene (E-2-butene)[1][4][5]
Racemic (d/l)-2,3-dibromobutaneNaI / Acetonecis-2-Butene (B86535) (Z-2-butene)[1][2][4]

The reaction of the meso isomer is observed to be faster than that of the d/l pair.[6] This is attributed to the lower energy of the transition state for the meso compound, in which the bulky methyl groups are in a trans orientation, minimizing steric strain, compared to the d/l compound where the methyl groups are in a less stable cis (gauche) position.[6]

Reaction Mechanisms and Stereochemistry

The stereospecificity of the anti-elimination reaction is best understood by examining the required conformations of the diastereomers in the transition state. The two bromine atoms must be in an anti-periplanar conformation (dihedral angle of 180°) for the E2 elimination to occur.

meso_elimination cluster_meso This compound (Anti-periplanar Conformation) cluster_ts Transition State cluster_product Product meso_start Br | H-C-CH₃  | H-C-CH₃ | Br ts meso_start->ts  NaI, Acetone   product H₃C     H     /   C=C  /   \nH     CH₃ (trans-2-Butene) ts->product  -IBr, -NaBr  

Caption: Anti-elimination of this compound.

racemic_elimination cluster_racemic (2R,3R)-2,3-dibromobutane (Anti-periplanar Conformation) cluster_ts Transition State cluster_product Product racemic_start Br | H-C-CH₃  | CH₃-C-H    |    Br ts racemic_start->ts  NaI, Acetone   product H₃C     CH₃     /   C=C  /   \nH     H (cis-2-Butene) ts->product  -IBr, -NaBr   experimental_workflow start Prepare solution of 2,3-dibromobutane in acetone add_nai Add Sodium Iodide (NaI) start->add_nai reflux Heat mixture to reflux add_nai->reflux cool Cool to room temperature reflux->cool analyze Analyze product via Gas Chromatography (GC) cool->analyze end Identify alkene product (cis- or trans-2-butene) analyze->end

References

A Comparative Guide to the Stereochemical Validation of 2,3-Dibromobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. This guide provides a comparative analysis of experimental techniques used to validate the stereochemical assignment of the three stereoisomers of 2,3-dibromobutane (B42614): the enantiomeric pair (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane, and the achiral meso-2,3-dibromobutane.

Introduction to 2,3-Dibromobutane Stereoisomers

2,3-Dibromobutane possesses two chiral centers at carbons 2 and 3, leading to the possibility of 2^2 = 4 stereoisomers. However, due to the presence of a plane of symmetry in the (2R,3S) and (2S,3R) forms, they represent a single, achiral meso compound.[1][2] This results in a total of three distinct stereoisomers: the dextrorotatory and levorotatory enantiomers and the optically inactive meso form.[2][3] The validation of the stereochemical identity of each isomer relies on a combination of spectroscopic and physical property measurements.

Comparative Analysis of Experimental Data

The following tables summarize the key experimental data used to differentiate and validate the stereochemical assignments of the 2,3-dibromobutane isomers.

Table 1: ¹H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. For diastereomers like the meso and racemic forms of 2,3-dibromobutane, differences in the chemical environments of the protons lead to distinct chemical shifts and coupling constants.

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CH₃1.80Doublet6.5
CHBr4.35Quartet6.5
(±)-2,3-Dibromobutane CH₃1.85Doublet6.8
CHBr4.15Quartet6.8

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

The key distinction lies in the chemical shifts of the methine (CHBr) protons. In the meso isomer, the methine protons are equivalent and appear as a single quartet. In the racemic mixture of enantiomers, these protons are also equivalent and present as one quartet, but at a different chemical shift compared to the meso form. The vicinal coupling constants (³JHH) between the methine and methyl protons are crucial for confirming the connectivity but show subtle differences between the diastereomers, which can be rationalized by the Karplus relationship that correlates coupling constants to dihedral angles.

Table 2: ¹³C NMR Spectroscopy Data

Carbon NMR provides information on the number of non-equivalent carbon atoms in a molecule.

IsomerCarbon AssignmentChemical Shift (δ, ppm)
This compound CH₃25.4
CHBr51.2
(±)-2,3-Dibromobutane CH₃23.9
CHBr52.8

Note: Data sourced from G.C. Levy, T. Pehk, E. Lippmaa, Org. Magn. Resonance 14, 214 (1980).

Due to the plane of symmetry in the meso isomer, the two methyl groups and the two methine carbons are chemically equivalent, resulting in only two signals in the ¹³C NMR spectrum. Similarly, in the enantiomers, the corresponding carbons are equivalent, also leading to two signals, but at distinct chemical shifts from the meso form.

Table 3: Polarimetry Data

Polarimetry measures the rotation of plane-polarized light by a chiral molecule. Enantiomers rotate light to an equal extent but in opposite directions, while achiral compounds are optically inactive.

IsomerSpecific Rotation ([α])
(2R,3R)-2,3-Dibromobutane +5.756°
(2S,3S)-2,3-Dibromobutane -5.756°
This compound

Note: The sign of rotation for the enantiomers is a convention; the key feature is the equal magnitude and opposite direction.[4]

The measurement of a non-zero specific rotation is a definitive indicator of the presence of a chiral molecule. A racemic mixture (an equal mixture of both enantiomers) will also have a specific rotation of 0°. The meso compound is achiral and therefore optically inactive.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the 2,3-dibromobutane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 500 MHz). Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Measure the chemical shifts relative to a reference standard (e.g., TMS) and determine the coupling constants from the splitting patterns.

2. Polarimetry

  • Sample Preparation: Accurately weigh a known amount of the 2,3-dibromobutane isomer and dissolve it in a known volume of a suitable solvent (e.g., ethanol (B145695) or chloroform) in a volumetric flask to obtain a precise concentration.

  • Measurement: Fill a polarimeter cell of a known path length with the solution. Measure the observed optical rotation at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

3. X-ray Crystallography (Hypothetical for Meso Isomer)

  • Crystallization: Grow a single crystal of the this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to determine the atomic positions. Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles. The resulting three-dimensional structure will unambiguously show the relative stereochemistry of the two bromine atoms, confirming the meso configuration.

Logical Workflow for Stereochemical Validation

The following diagram illustrates the logical workflow for the validation of the stereochemical assignment of 2,3-dibromobutane isomers.

Stereochem_Validation cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Physical Analysis cluster_assignment Stereochemical Assignment Synthesis Synthesis of 2,3-Dibromobutane Separation Separation of Isomers Synthesis->Separation Polarimetry Polarimetry Separation->Polarimetry NMR NMR Spectroscopy (¹H and ¹³C) Separation->NMR Xray X-ray Crystallography (if crystalline) Separation->Xray Enantiomers Enantiomers ((+)- and (-)-forms) Polarimetry->Enantiomers [α] ≠ 0 Meso Meso Compound Polarimetry->Meso [α] = 0 NMR->Enantiomers Distinct spectra from meso NMR->Meso Distinct spectra from enantiomers Xray->Meso Definitive Structure

Caption: Workflow for the validation of 2,3-dibromobutane stereoisomers.

Conclusion

The validation of the stereochemical assignment of 2,3-dibromobutane isomers is achieved through a combination of powerful analytical techniques. NMR spectroscopy provides detailed structural information that allows for the differentiation of the meso and racemic diastereomers based on distinct chemical shifts and coupling constants. Polarimetry offers a straightforward method to distinguish the chiral enantiomers from the achiral meso compound. Finally, X-ray crystallography, when applicable, provides an unambiguous determination of the three-dimensional structure, serving as the ultimate proof of stereochemical assignment. By employing these methods in a complementary fashion, researchers can confidently assign the stereochemistry of the 2,3-dibromobutane isomers.

References

comparative study of dehalogenation mechanisms for vicinal dibromides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dehalogenation Mechanisms of Vicinal Dibromides

For researchers, scientists, and professionals in drug development, the selective removal of halogen atoms from organic molecules is a critical transformation. Vicinal dibromides, compounds with bromine atoms on adjacent carbons, are common intermediates in organic synthesis, often formed by the bromination of alkenes. The subsequent dehalogenation to regenerate an alkene is a key step, and the choice of reagent and conditions can profoundly influence the reaction's outcome, particularly its stereochemistry. This guide provides a comparative study of the primary mechanisms governing the dehalogenation of vicinal dibromides, supported by experimental data and detailed protocols.

Key Dehalogenation Mechanisms: A Comparative Overview

The dehalogenation of vicinal dibromides primarily proceeds through two distinct mechanistic pathways: a concerted two-electron process (E2-type) and a stepwise single-electron transfer (SET) process. The operative mechanism is largely dictated by the nature of the reducing agent.

  • E2-type Anti-Elimination: This is a concerted process where the two bromine atoms are eliminated in a single step. For this to occur, the bromine atoms must adopt an anti-periplanar conformation. This mechanism is characterized by high stereospecificity. For instance, the debromination of a meso-dibromide yields the trans-alkene, while a dl-racemic dibromide gives the cis-alkene.[1] Reagents that typically favor this pathway are strong nucleophiles like iodide ions (NaI in acetone) and electrogenerated polysulfide ions.[2][3][4]

  • Single-Electron Transfer (SET): This mechanism involves the stepwise transfer of electrons, leading to the formation of radical intermediates.[5][6] A one-electron reductant initially forms a radical anion, which then loses a bromide ion to generate a β-bromoalkyl radical. This radical can undergo rotation around the carbon-carbon bond before the second electron transfer and elimination of the second bromide ion.[5] This potential for bond rotation means that the reaction may not be stereospecific, and a mixture of alkene isomers can be formed.[5] Zero-valent metals like zinc and iron, as well as complex metal hydrides like lithium aluminum hydride (LAH), are known to operate via SET pathways.[5][6][7][8]

  • Electrochemical Reduction: The electrochemical dehalogenation of vicinal dibromides has been shown to proceed through a stepwise addition of electrons. This allows for the possibility of bond rotation at an intermediate stage, which can influence the product distribution.[9]

Data Presentation: Reagent Performance and Stereoselectivity

The choice of dehalogenating agent is crucial for controlling the stereochemical outcome of the reaction. The following tables summarize the performance of common reagents.

Table 1: Comparison of Common Dehalogenating Agents and Their Proposed Mechanisms.

ReagentTypical ConditionsProposed MechanismStereospecificity
Zinc DustAcetic Acid, Microwave[10][11]SET / Oxidative Insertion[12]Generally high, but can vary
Sodium IodideAcetoneE2-type (concerted)[1][2]High (anti-elimination)
Lithium Aluminum Hydride (LAH)THF, inert atmosphereSET (radical intermediates)[6]Stereoselective, not strictly stereospecific
Electrogenerated Polysulfide IonsDimethylacetamideE2-type (concerted)[3][4]High (anti-elimination)
Zero-Valent Iron (Fe)Aqueous solutionSET[5]Can be non-stereospecific
AnisidinesTHF, refluxReductive debrominationtrans-stereospecific[13]
Sodium NaphthalenideOrganic solventSETStereospecific[14]

Table 2: Stereochemical Outcomes of Vicinal Dibromide Dehalogenation.

Starting Material DiastereomerReagentMajor Alkene ProductReference
meso-2,3-DibromobutaneZn dusttrans-2-Butene[2]
dl-2,3-DibromobutaneZn dustcis-2-Butene[2]
meso-1,2-Dibromo-1,2-diphenylethaneNaI in Acetonetrans-Stilbene[1]
dl-1,2-Dibromo-1,2-diphenylethaneNaI in Acetonecis-Stilbene[1]
meso-Stilbene dibromideLAHE-Stilbene (quantitative)[6]
dl-Stilbene dibromideLAHE-Stilbene (major), Z-Stilbene (minor)[6]
meso-1,2-Dibromo-1,2-diphenylethaneo-Anisidinetrans-Stilbene[13]
meso-5,6-DibromodecaneElectrogenerated S62-E-5-Decene[4]

Mechanistic and Experimental Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

SET_Mechanism start Vicinal Dibromide R-CH(Br)-CH(Br)-R' radical_anion Radical Anion [R-CH(Br)-CH(Br)-R']⁻• start->radical_anion First SET reductant1 e⁻ (from Metal) reductant1->radical_anion radical β-Bromo Radical R-CH(Br)-CH(•)-R' radical_anion->radical Loss of Br⁻ byproduct1 Br⁻ rotated_radical Rotated Radical (Conformational Isomer) radical->rotated_radical C-C Bond Rotation carbanion Carbanion [R-CH(Br)-CH(-)-R'] radical->carbanion Second SET rotated_radical->radical rotated_radical->carbanion Second SET reductant2 e⁻ (from Metal) reductant2->carbanion product Alkene Product R-CH=CH-R' carbanion->product Loss of Br⁻ byproduct2 Br⁻ Experimental_Workflow A 1. Dissolve vic-dibromide in appropriate solvent (e.g., Acetic Acid) B 2. Add dehalogenating agent (e.g., Zinc powder) A->B C 3. Apply energy if required (e.g., Microwave irradiation for 1-2 min) B->C D 4. Monitor reaction completion (e.g., by TLC) C->D E 5. Work-up procedure (e.g., Filtration, washing with NaHSO3) D->E F 6. Isolate and purify product (e.g., Extraction, distillation) E->F G 7. Characterize product (e.g., NMR, GC-MS) F->G Logic_Comparison cluster_e2 E2 Mechanism cluster_set SET Mechanism e2_char1 Concerted (Single Step) e2_char2 Anti-periplanar Geometry Required e2_char1->e2_char2 e2_char3 Highly Stereospecific e2_char2->e2_char3 set_char1 Stepwise (Radical Intermediates) set_char2 Bond Rotation Possible set_char1->set_char2 set_char3 Often Non-stereospecific or Stereoselective set_char2->set_char3 start Dehalogenation of Vicinal Dibromides start->e2_char1 e.g., NaI start->set_char1 e.g., Zn, LAH

References

Safety Operating Guide

Proper Disposal of meso-2,3-Dibromobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of meso-2,3-dibromobutane, a halogenated hydrocarbon. Adherence to these guidelines is crucial for protecting personnel and the environment.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: A respirator with a filter suitable for organic vapors (type ABEK as per EN14387) may be necessary depending on the scale of handling.[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be handled in accordance with institutional, local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • Identify this compound waste clearly.

    • Crucially, segregate halogenated hydrocarbon waste, such as this compound, from non-halogenated waste streams.[4][5] Mixing these waste types can lead to more complex and costly disposal procedures.[5]

    • Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.[5]

    • The container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[5][6]

    • Ensure the exterior of the container is clean and free from contamination.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste accumulation and the name of the generating researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage facility.[4][7]

    • The storage area must be well-ventilated and away from sources of ignition, as this compound is a combustible liquid.[1]

    • Ensure secondary containment is used to capture any potential leaks or spills.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary method for the final disposal of halogenated organic compounds like this compound is typically high-temperature incineration at a permitted facility.[3]

Quantitative Data for Disposal

While specific waste codes are assigned based on the waste stream's origin and characteristics, the following information provides guidance on the likely classification of this compound waste.

ParameterValue/InformationSource
Common Name This compoundN/A
CAS Number 5780-13-2[1]
Molecular Formula C4H8Br2[8]
Likely EPA Hazardous Waste Code F001 (if used in degreasing) or D0-series (as a toxic waste)[6][8][9]
Description As a halogenated hydrocarbon, it falls under the category of regulated chemical waste.[4][7]
Flash Point 105 °C (221 °F)[1]

Note: The final determination of the EPA hazardous waste code should be made by your institution's EHS department in accordance with RCRA regulations.

Experimental Protocols

Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or deactivation of this compound prior to disposal. Due to its relative stability, direct disposal through a licensed contractor is the safest and most compliant method. Any attempt at chemical treatment to dehalogenate the compound would constitute a treatment of hazardous waste and require specific permits.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste as Halogenated Hydrocarbon ppe->identify segregate Segregate from Non-Halogenated and Incompatible Waste identify->segregate containerize Collect in a Labeled, Sealed, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_process Waste Transported for Incineration at a Permitted Facility pickup->end_process

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for meso-2,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of meso-2,3-Dibromobutane, tailored for researchers, scientists, and drug development professionals. The information is designed to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.

Chemical and Physical Properties

This compound is a combustible liquid that can cause serious eye and skin irritation.[1][2][3][4][5][6] Understanding its properties is the first step toward safe handling.

PropertyValue
Molecular Formula C₄H₈Br₂
Molecular Weight 215.91 g/mol [1][3][7]
Appearance Liquid[1][4][5]
Density 1.767 g/mL at 25 °C[1]
Boiling Point 73-74 °C at 47 mmHg[1]
Flash Point 105 °C (221 °F) - closed cup[1]
CAS Number 5780-13-2[1][7]
Hazard Identification and GHS Classification
Hazard ClassCategoryHazard Statement
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[4][6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][4][5][6]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection :

    • Minimum Requirement : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6]

    • Splash Hazard : When there is a potential for splashing, a face shield should be worn in addition to chemical goggles.[8][9]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[8][10][11] Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[4]

    • Protective Clothing : A lab coat or other protective clothing is required to prevent skin exposure.[4] For tasks with a higher risk of splashes or spills, disposable chemical-resistant coveralls should be considered.[8][9][11]

  • Respiratory Protection :

    • Normal Use : Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection may not be necessary.[4][6]

    • Emergency or Large Scale Use : In case of inadequate ventilation, spills, or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors) is required.[1][4]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[12]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation of vapors.[12]

  • Donning PPE : Put on all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles, before opening the container.

  • Dispensing : Carefully dispense the required amount of the chemical, avoiding splashes. Keep the container sealed when not in use.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

  • Decontamination : Clean the work area and any contaminated equipment.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination, typically gloves first, followed by the lab coat and then eye protection.

Step-by-Step Disposal Protocol
  • Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealable, and chemically compatible waste container.[12]

  • Waste Characterization : Classify the waste as hazardous chemical waste.[12] Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling : Label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[12]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste facility.[12]

  • Final Disposal : Arrange for the disposal of the waste through your institution's EHS department. The container should be sent to an approved waste disposal plant, where it will likely be incinerated by licensed professionals.[4][5][12]

Experimental Protocol: Dehalogenation of this compound

This experiment demonstrates a typical reaction involving this compound, specifically an E2-type anti-elimination reaction to form trans-2-butene when reacted with sodium iodide.[13]

Objective : To synthesize trans-2-butene from this compound.

Materials :

  • This compound

  • Sodium Iodide (NaI)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus

Methodology :

  • Setup : Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle in a chemical fume hood. Attach a gas collection system to the top of the condenser.

  • Reagents : In the round-bottom flask, dissolve a known quantity of this compound in acetone.

  • Initiation : Add a molar excess of sodium iodide to the solution.

  • Reaction : Gently heat the mixture to reflux. The iodide ion will act as a nucleophile, leading to the anti-elimination of the two bromine atoms.[13]

  • Product Collection : The gaseous product, trans-2-butene, will exit through the condenser and can be collected and characterized.

  • Workup : After the reaction is complete, allow the apparatus to cool. Quench the reaction mixture and handle all waste as hazardous.

  • Decontamination : Thoroughly clean all glassware and the work area.

Emergency Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess is_major Major Spill? assess->is_major evacuate Evacuate Immediate Area Alert Others call_ehs Call EHS/Emergency Response Team evacuate->call_ehs is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->don_ppe No (Minor) end Spill Managed call_ehs->end contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Label & Dispose of Waste as Hazardous decontaminate->dispose dispose->end

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.